GNE 220 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
6-methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N8.ClH/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33;/h4-7,12-15H,8-11H2,1-3H3,(H,26,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVBAEHNBOTZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)C3=CN(N=C3)C)C4=C(N2)N=CC(=C4)C5=CC=C(C=C5)N6CCN(CC6)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-220 Hydrochloride: A Technical Overview of its Mechanism of Action as a MAP4K4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 hydrochloride is a potent and highly selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This technical guide delineates the mechanism of action of GNE-220, summarizing its kinase selectivity, and providing an overview of key experimental protocols used to characterize its activity. Visual diagrams are included to illustrate the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
GNE-220 hydrochloride exerts its biological effects through the direct inhibition of MAP4K4, a serine/threonine kinase belonging to the Ste20-like kinase family. The primary mechanism of action is the competitive inhibition of the ATP binding site of the MAP4K4 kinase domain, thereby preventing the phosphorylation of its downstream substrates. The hydrochloride salt form of GNE-220 typically offers enhanced water solubility and stability for research applications.[1]
Kinase Selectivity Profile
GNE-220 demonstrates high potency for MAP4K4 with a reported IC50 of 7 nM.[1][2][3] While highly selective, it also exhibits inhibitory activity against a few other kinases at varying concentrations. A summary of its kinase inhibition profile is presented in Table 1.
Table 1: Kinase Inhibition Profile of GNE-220
| Kinase Target | IC50 |
| MAP4K4 | 7 nM[1][2][3] |
| MINK (MAP4K6) | 9 nM[1][2][3] |
| DMPK | 476 nM[1][2][3] |
| KHS1 (MAP4K5) | 1.1 µM[1][2][3] |
Cellular Effects and Phenotypic Outcomes
In cellular assays, GNE-220 has been shown to modulate endothelial cell motility and morphology. Specifically, treatment of Human Umbilical Vein Endothelial Cells (HUVECs) with GNE-220 alters sprout morphology.[1][2][3] It also leads to a dose-dependent reduction in phosphorylated Ezrin/Radixin/Moesin (B1176500) (pERM)-positive retraction fibers and an increase in the number of active integrin β1-positive long focal adhesions.[1][2][3]
Experimental Protocols
Biochemical Kinase Inhibition Assay
A common method to determine the in vitro potency of GNE-220 against MAP4K4 involves a kinase activity assay.
-
Enzyme: A purified, His-tagged kinase domain of MAP4K4 (specifically, amino acids A2-E328) with an activating T181E mutation is used.[1][3] This recombinant enzyme is expressed and purified from Sf9 insect cells.[1][3]
-
Substrate: The assay utilizes a moesin peptide (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin as the substrate for phosphorylation.[1][3]
-
Reaction Conditions: The kinase, substrate, and varying concentrations of GNE-220 are incubated in a buffer solution containing 50 mM HEPES (pH 7.2), 10 mM MgCl2, 1 mM EGTA, and 0.01% Triton X-100.[1][3] The reaction is initiated by the addition of ATP (e.g., 3 µM) and proceeds for a set time (e.g., 45 minutes) at room temperature.[1][3]
-
Detection: The remaining ATP levels are quantified using a luminescence-based assay, such as KinaseGlo.[1][3] A decrease in the luminescent signal corresponds to higher kinase activity (more ATP consumed), and an increase in signal indicates inhibition.
Cellular Assays in HUVECs
To assess the effects of GNE-220 in a cellular context, several assays using HUVECs are employed.
-
Cell Culture: HUVECs are cultured in complete Endothelial Growth Medium-2 (EGM-2).[1]
-
HUVEC Sprouting Assay: For chemical inhibition studies, HUVECs are coated onto beads and embedded in a fibrin (B1330869) clot. GNE-220 is added to the media at various concentrations (e.g., ranging from 0.1 nM to 10,000 nM) after the fibrin has clotted.[1][2][3] The effect on sprout formation and morphology is then observed and quantified.
-
Immunofluorescence Staining: To visualize cellular components like focal adhesions and retraction fibers, HUVECs seeded in thin fibrin clots are treated with GNE-220, fixed, permeabilized, and stained with specific antibodies against proteins of interest (e.g., active-INTβ1, pERM).[1][2][3]
-
Scratch Wound Healing Assay: To assess cell migration, a confluent monolayer of HUVECs is "scratched" to create a cell-free gap. The cells are then treated with GNE-220, and the rate of wound closure is monitored over time.[1][3]
Signaling Pathway and Experimental Workflow Visualizations
GNE-220 Inhibition of the MAP4K4 Signaling Pathway
Caption: GNE-220 inhibits MAP4K4, blocking downstream signaling pathways.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of GNE-220 against MAP4K4.
References
GNE-220 Hydrochloride: A Technical Guide to a Novel MAP4K4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 hydrochloride is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). Emerging research has identified MAP4K4 as a critical regulator of cellular processes integral to cancer progression, particularly endothelial cell migration and angiogenesis. This technical guide provides a comprehensive overview of GNE-220 hydrochloride, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and insights into the MAP4K4 signaling pathway. The information presented herein is intended to support further investigation into the therapeutic potential of GNE-220 hydrochloride in oncology and other related fields.
Introduction
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a member of the Ste20-like family of serine/threonine kinases, has garnered significant attention as a therapeutic target in oncology. MAP4K4 is implicated in a variety of cellular functions, including the regulation of cell migration, adhesion, and inflammation. Notably, its role in promoting endothelial cell motility and subsequent angiogenesis is a key area of investigation for the development of novel anti-cancer therapies.
GNE-220 hydrochloride has been identified as a highly potent and selective inhibitor of MAP4K4. Its ability to modulate MAP4K4 activity provides a valuable tool for dissecting the signaling pathways governed by this kinase and for evaluating its potential as a therapeutic agent. This document serves as a technical resource, consolidating available data on GNE-220 hydrochloride to facilitate its use in preclinical research and drug development.
GNE-220 Hydrochloride: Core Data
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 6-methyl-4-(1-methyl-1H-pyrazol-4-yl)-12-[4-(4-methylpiperazin-1-yl)phenyl]-3,5,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene hydrochloride |
| Molecular Formula | C₂₅H₂₇ClN₈ |
| Molecular Weight | 474.99 g/mol |
| CAS Number | 2448286-21-1 |
| Appearance | Solid |
In Vitro Potency and Selectivity
GNE-220 hydrochloride demonstrates high potency against MAP4K4 and exhibits selectivity over other kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | IC50 (nM) | Reference |
| MAP4K4 | 7 | [1] |
| MINK (MAP4K6) | 9 | [1] |
| DMPK | 476 | [1] |
| KHS1 (MAP4K5) | 1100 | [1] |
Mechanism of Action and Signaling Pathway
GNE-220 hydrochloride exerts its biological effects through the direct inhibition of MAP4K4 kinase activity. In the context of endothelial cells, MAP4K4 plays a pivotal role in regulating cell motility, a fundamental process in angiogenesis. The signaling cascade involves the phosphorylation of downstream effectors that ultimately control the dynamics of the cytoskeleton and cell adhesion.
A key pathway involves the MAP4K4-mediated phosphorylation of moesin (B1176500), a member of the Ezrin-Radixin-Moesin (ERM) family of proteins.[2][3] Phosphorylated moesin then regulates the activity of integrins, transmembrane receptors that mediate cell-matrix adhesion. Specifically, active moesin can displace talin from the β1-integrin intracellular domain, leading to integrin inactivation and disassembly of focal adhesions, which is a crucial step for membrane retraction during cell migration.[2] By inhibiting MAP4K4, GNE-220 prevents the phosphorylation of moesin, thereby stabilizing focal adhesions and impeding endothelial cell migration.
Experimental Protocols
In Vitro Angiogenesis: HUVEC Sprouting Assay
This assay assesses the effect of GNE-220 hydrochloride on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fibrinogen solution
-
Thrombin
-
GNE-220 hydrochloride stock solution (in DMSO)
-
96-well plates
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium to 80-90% confluency.
-
Spheroid Formation:
-
Trypsinize and resuspend HUVECs to a concentration of 2.5 x 10⁴ cells/mL in EGM-2 containing 20% methylcellulose.
-
Pipette 20 µL drops of the cell suspension onto the lid of a petri dish (hanging drop method).
-
Invert the lid over a PBS-filled dish and incubate for 24 hours to allow spheroid formation.
-
-
Embedding Spheroids:
-
Prepare a fibrinogen solution (2.5 mg/mL in serum-free medium).
-
Gently collect the HUVEC spheroids and resuspend them in the fibrinogen solution.
-
Add thrombin (1 U/mL) to the spheroid-fibrinogen suspension and quickly dispense into a 96-well plate.
-
-
Treatment:
-
Allow the fibrin (B1330869) gel to polymerize for 10-15 minutes at 37°C.
-
Prepare serial dilutions of GNE-220 hydrochloride in EGM-2 medium.
-
Add the GNE-220 hydrochloride-containing medium or vehicle control to the wells.
-
-
Incubation and Imaging:
-
Incubate the plate for 24-48 hours.
-
Capture images of the spheroids and their sprouts using a microscope.
-
-
Quantification:
-
Measure the cumulative length of sprouts per spheroid using image analysis software.
-
Compare the sprout length in GNE-220 hydrochloride-treated wells to the vehicle control.
-
Cell Migration: Scratch Wound Healing Assay
This assay evaluates the effect of GNE-220 hydrochloride on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
EGM-2 medium
-
24-well plates
-
Sterile 200 µL pipette tip
-
GNE-220 hydrochloride stock solution (in DMSO)
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed HUVECs in 24-well plates and grow to 90-100% confluency.
-
Creating the Scratch:
-
Aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment:
-
Add fresh EGM-2 medium containing the desired concentrations of GNE-220 hydrochloride or vehicle control.
-
-
Imaging:
-
Immediately capture an image of the scratch at time 0.
-
Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Analysis:
Preclinical In Vivo Studies
While detailed in vivo efficacy and pharmacokinetic data for GNE-220 hydrochloride are not extensively available in the public domain, the inhibition of MAP4K4 has shown promise in preclinical cancer models. Loss of MAP4K4 function has been demonstrated to suppress pathological angiogenesis in various disease models.[2] In mouse models, endothelial-specific knockout of MAP4K4 impairs angiogenesis, leading to reduced tumor growth rate and vascular perfusion.[3] These findings suggest that a potent MAP4K4 inhibitor like GNE-220 hydrochloride could have significant anti-tumor and anti-metastatic effects in vivo. Further studies are warranted to fully characterize the pharmacokinetic profile and in vivo efficacy of GNE-220 hydrochloride in relevant xenograft and patient-derived xenograft (PDX) models.
Conclusion
GNE-220 hydrochloride is a valuable research tool for investigating the roles of MAP4K4 in health and disease. Its high potency and selectivity make it an excellent candidate for preclinical studies aimed at validating MAP4K4 as a therapeutic target, particularly in the context of cancer and other angiogenesis-dependent diseases. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research and development efforts centered on GNE-220 hydrochloride and the broader class of MAP4K4 inhibitors. As more data becomes available, the therapeutic potential of this compound will be further elucidated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. med.virginia.edu [med.virginia.edu]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Biological Characterization of GNE-220 Hydrochloride: A Potent MAP4K4 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 hydrochloride is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase implicated in a variety of cellular processes, including cell migration, inflammation, and angiogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of GNE-220 hydrochloride, drawing from publicly available scientific literature and patent filings. The document details the compound's inhibitory activity, its effects in cellular assays, and the known experimental protocols for its biological evaluation. While the specific details of its initial discovery and a step-by-step synthesis protocol are not explicitly disclosed in the public domain, this guide pieces together the context of its development within the broader MAP4K4 inhibitor program at Genentech.
Introduction
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-like Kinase (HGK), is a member of the Ste20 family of serine/threonine kinases. It functions as a key signaling node, integrating diverse extracellular and intracellular signals to regulate a wide array of physiological and pathological processes. MAP4K4 has been identified as a potential therapeutic target in several diseases, including cancer, metabolic disorders, and inflammatory conditions. Its role in endothelial cell migration and angiogenesis has made it a particularly attractive target for the development of novel therapeutics.
The discovery of potent and selective inhibitors is crucial for elucidating the biological functions of kinases like MAP4K4 and for validating their therapeutic potential. GNE-220 hydrochloride emerged from research efforts at Genentech focused on identifying small molecule inhibitors of MAP4K4.
Discovery of GNE-220 Hydrochloride
While a specific discovery publication for GNE-220 hydrochloride is not available, its development is closely linked to Genentech's broader fragment-based lead discovery programs for MAP4K4 inhibitors. Research published by scientists at Genentech in the 2014-2015 timeframe describes the discovery of potent MAP4K4 inhibitors based on pyridopyrimidine and pyrrolotriazine scaffolds. These efforts aimed to generate selective inhibitors with good pharmacokinetic properties for in vivo studies.
GNE-220 hydrochloride, identified by its chemical name 6-methyl-4-(1-methyl-1H-pyrazol-4-yl)-12-[4-(4-methylpiperazin-1-yl)phenyl]-3,5,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene hydrochloride, represents a distinct chemical scaffold. Its use in a key study by Vitorino et al. (2015) investigating the role of MAP4K4 in endothelial cell motility suggests it was a tool compound of interest developed internally at Genentech.
Synthesis of GNE-220 Hydrochloride
A detailed, step-by-step synthesis protocol for GNE-220 hydrochloride has not been made publicly available in the scientific literature or patent filings. The complex tricyclic core of the molecule suggests a multi-step synthetic route.
Biological Characterization
GNE-220 hydrochloride has been characterized as a potent and selective inhibitor of MAP4K4. Its biological activity has been assessed through various in vitro assays.
Kinase Inhibition Profile
The inhibitory activity of GNE-220 against MAP4K4 and a panel of other kinases has been determined, highlighting its selectivity.
| Kinase | IC50 (nM) | Reference |
| MAP4K4 | 7 | [1][2] |
| MINK (MAP4K6) | 9 | [1][2] |
| DMPK | 476 | [1][2] |
| KHS1 (MAP4K5) | 1100 | [1][2] |
Table 1: In vitro kinase inhibitory activity of GNE-220.
Cellular Activity
GNE-220 has been shown to modulate the behavior of human umbilical vein endothelial cells (HUVECs), consistent with the role of MAP4K4 in angiogenesis and cell motility.
| Cell-Based Assay | Effect of GNE-220 | Reference |
| HUVEC Sprout Morphology | Alters sprout morphology | [1][2] |
| pERM+ Retraction Fibers in HUVECs | Reduces fibers in a dose-dependent manner | [1][2] |
| Active-INTβ1+ Long Focal Adhesions in HUVECs | Increases the number in a dose-dependent manner | [1][2] |
Table 2: Cellular effects of GNE-220.
Experimental Protocols
The following are detailed methodologies for key experiments involving GNE-220 as described in the cited literature.
In Vitro Kinase Assay
Purpose: To determine the half-maximal inhibitory concentration (IC50) of GNE-220 against MAP4K4 and other kinases.
Protocol:
-
Recombinant human MAP4K4 kinase domain is incubated with the substrate (e.g., a specific peptide or protein) and ATP in a suitable buffer.
-
GNE-220 is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified.
-
IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.
HUVEC Sprouting Assay
Purpose: To assess the effect of GNE-220 on the sprouting and tube formation of endothelial cells, a key process in angiogenesis.
Protocol:
-
HUVECs are cultured in complete EGM-2 medium.
-
For chemical inhibitor treatment, HUVECs are coated onto cytodex beads.
-
The beads are embedded in a fibrin (B1330869) gel.
-
The gel is overlaid with complete EGM-2 medium containing different concentrations of GNE-220 (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM).
-
The formation of capillary-like sprouts is monitored and quantified over several days.
Immunofluorescence Staining of HUVECs
Purpose: To visualize the effect of GNE-220 on subcellular structures, such as focal adhesions and retraction fibers.
Protocol:
-
HUVEC-coated beads are seeded in thin fibrin clots on glass coverslips.
-
Cells are treated with varying concentrations of GNE-220.
-
After treatment, cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and blocked with a blocking solution (e.g., bovine serum albumin).
-
Cells are incubated with primary antibodies against proteins of interest (e.g., phosphorylated ERM, active β1-integrin).
-
After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
Coverslips are mounted, and images are acquired using a fluorescence microscope.
Signaling Pathway and Mechanism of Action
GNE-220 exerts its effects by inhibiting the kinase activity of MAP4K4. In endothelial cells, MAP4K4 is a key regulator of cell motility through its influence on the dynamics of focal adhesions and the actin cytoskeleton.
Caption: MAP4K4 signaling pathway in endothelial cell motility.
The diagram above illustrates the proposed mechanism of action. MAP4K4 phosphorylates moesin, which then binds to the cytoplasmic tail of β1-integrin. This binding event displaces talin, leading to integrin inactivation, focal adhesion disassembly, and ultimately, the regulation of endothelial cell motility. GNE-220, by inhibiting MAP4K4, prevents this cascade of events.
Conclusion
GNE-220 hydrochloride is a valuable research tool for studying the biological roles of MAP4K4. Its high potency and selectivity make it suitable for in vitro and potentially in vivo investigations into the therapeutic relevance of targeting this kinase. While the specifics of its discovery and a detailed synthetic protocol remain proprietary, the available data on its biological activity and its use in key cellular assays provide a strong foundation for its application in drug discovery and chemical biology research. Further disclosure of its synthesis would be beneficial to the broader scientific community.
References
GNE-220 Hydrochloride: A Deep Dive into its Structure-Activity Relationship as a MAP4K4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of GNE-220 hydrochloride, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). Understanding the intricate relationship between the chemical structure of GNE-220 and its biological activity is paramount for the rational design of next-generation MAP4K4 inhibitors with improved therapeutic profiles. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction: MAP4K4 as a Therapeutic Target
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a critical regulator in a multitude of cellular processes. Its involvement in angiogenesis, inflammation, and cell migration has positioned it as a promising therapeutic target for a range of diseases, including cancer and diabetic retinopathy.[1][2] GNE-220 has been identified as a potent and selective inhibitor of MAP4K4, demonstrating efficacy in preclinical models of pathological angiogenesis.[3] The hydrochloride salt of GNE-220 is often utilized to enhance its solubility and stability for research purposes.
Core Structure-Activity Relationship (SAR) of Aminopyrimidine-Based MAP4K4 Inhibitors
While a dedicated, in-depth SAR study on GNE-220 itself is not publicly available, significant insights can be gleaned from the development of structurally related and highly potent MAP4K4 inhibitors, such as GNE-495.[4][5] GNE-220 belongs to the aminopyrimidine class of kinase inhibitors. The core scaffold typically engages with the hinge region of the kinase's ATP-binding pocket. The SAR data presented below is derived from studies on isoquinoline (B145761) and naphthyridine analogs, which share a similar pharmacophore and binding mode to GNE-220.
Quantitative SAR Data
The following tables summarize the SAR of key structural modifications on the isoquinoline and naphthyridine scaffolds, highlighting their impact on MAP4K4 inhibitory potency (IC50).
Table 1: Structure-Activity Relationships of Isoquinoline MAP4K4 Inhibitors [4]
| Compound | R Group | MAP4K4 IC50 (nM) |
| 1 | H | 150 |
| 2 | Me | 50 |
| 3 | Et | 30 |
| 4 | i-Pr | 25 |
| 5 | c-Pr | 20 |
| 6 | OMe | 80 |
| 7 | Cl | 60 |
This data demonstrates that small alkyl substituents at the R position are well-tolerated and can enhance potency, with a cyclopropyl (B3062369) group providing a significant improvement over a simple hydrogen.
Table 2: Structure-Activity Relationships of Naphthyridine MAP4K4 Inhibitors [4]
| Compound | R1 Group | R2 Group | MAP4K4 IC50 (nM) |
| 8 | H | H | 25 |
| 9 | Me | H | 8 |
| 10 | H | Me | 15 |
| 11 | Me | Me | 3 |
| 12 (GNE-495) | Et | H | 3.7 |
The transition to a naphthyridine core generally improves potency. Optimization of substituents at both R1 and R2 positions led to the discovery of highly potent inhibitors like GNE-495.
Experimental Protocols
This section details the key experimental methodologies employed in the characterization of GNE-220 and its analogs.
MAP4K4 Kinase Inhibition Assay (Z'-LYTE™ Assay)
This biochemical assay quantifies the inhibitory activity of compounds against the MAP4K4 kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human MAP4K4 enzyme and a synthetic peptide substrate are prepared in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Test compounds, including GNE-220 hydrochloride, are serially diluted in DMSO and then further diluted in the kinase buffer.
-
Kinase Reaction: The MAP4K4 enzyme is incubated with the test compounds for a pre-determined period (e.g., 15 minutes) at room temperature. The kinase reaction is initiated by the addition of the peptide substrate and ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: A development reagent containing a site-specific protease is added. This protease only cleaves the unphosphorylated peptide substrate. Cleavage results in a FRET signal, which is inversely proportional to the kinase activity.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Human Umbilical Vein Endothelial Cell (HUVEC) Sprouting Assay
This cell-based assay assesses the anti-angiogenic potential of the inhibitors.
Methodology:
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium.
-
Spheroid Formation: HUVECs are suspended in a methylcellulose-containing medium to form spheroids of a defined cell number.
-
Embedding: The spheroids are embedded in a collagen or fibrin (B1330869) gel matrix in a multi-well plate.
-
Treatment: The gel is overlaid with endothelial cell growth medium containing various concentrations of the test compound (e.g., GNE-220 hydrochloride) or vehicle control.
-
Incubation: The plates are incubated for a period that allows for sprout formation (e.g., 24-48 hours).
-
Imaging and Analysis: The spheroids are imaged using a microscope, and the cumulative length of the sprouts is quantified using image analysis software.
Immunofluorescence Staining for Phosphorylated ERM Proteins
This method is used to visualize the effect of MAP4K4 inhibition on downstream signaling events in cells.
Methodology:
-
Cell Culture and Treatment: HUVECs are seeded on coverslips and treated with GNE-220 hydrochloride or a vehicle control for a specified time.
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized with a detergent such as Triton X-100.
-
Blocking: Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA) or serum.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for the phosphorylated form of ERM proteins (e.g., phospho-Ezrin/Radixin/Moesin).
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are often counterstained with DAPI. The coverslips are then mounted on microscope slides.
-
Imaging: The cells are visualized using a fluorescence microscope, and the intensity and localization of the fluorescent signal are analyzed.
Mandatory Visualizations
Signaling Pathway of MAP4K4 in Endothelial Cell Migration
Caption: MAP4K4 signaling pathway in endothelial cell motility.
General Experimental Workflow for Evaluating MAP4K4 Inhibitors
Caption: Workflow for the evaluation of MAP4K4 inhibitors.
Conclusion
The structure-activity relationship of GNE-220 hydrochloride and its analogs underscores the importance of the aminopyrimidine scaffold for potent MAP4K4 inhibition. The quantitative data reveals that strategic modifications to the core structure can significantly enhance inhibitory activity. The detailed experimental protocols provide a framework for the continued evaluation and development of novel MAP4K4 inhibitors. The visualization of the MAP4K4 signaling pathway and the general experimental workflow offer a clear understanding of the biological context and the drug discovery process. This comprehensive guide serves as a valuable resource for researchers dedicated to advancing the field of MAP4K4-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of MAP4K4 Inhibition by GNE-220: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-Like Kinase (HGK), is a serine/threonine kinase that has emerged as a critical regulator in a multitude of cellular processes.[1] As a member of the Ste20 family of kinases, MAP4K4 is implicated in diverse signaling pathways, including the c-Jun N-terminal kinase (JNK) and Hippo pathways, thereby influencing cell migration, proliferation, and apoptosis.[2][3] Its dysregulation has been linked to various pathologies, including cancer, metabolic diseases, and inflammatory disorders, making it an attractive target for therapeutic intervention.[4][5]
GNE-220 is a potent and selective small molecule inhibitor of MAP4K4.[1] This technical guide provides an in-depth overview of the biological role of MAP4K4 inhibition by GNE-220, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Quantitative Data on GNE-220 Activity
The efficacy and selectivity of GNE-220 as a MAP4K4 inhibitor have been characterized through various in vitro assays. The following tables summarize the available quantitative data.
| Target | IC50 (nM) | Assay Type | Reference |
| MAP4K4 | 7 | Kinase Assay | [1] |
Table 1: In Vitro Potency of GNE-220 against MAP4K4. This table displays the half-maximal inhibitory concentration (IC50) of GNE-220 against its primary target, MAP4K4.
| Off-Target Kinase | IC50 (nM) |
| MINK (MAP4K6) | 9 |
| DMPK | 476 |
| KHS1 (MAP4K5) | 1100 |
Table 2: Selectivity Profile of GNE-220. This table shows the IC50 values of GNE-220 against other related kinases, indicating its selectivity for MAP4K4.[1]
Core Signaling Pathways Modulated by MAP4K4 Inhibition
MAP4K4 acts as a nodal point in several critical signaling cascades. Its inhibition by GNE-220 can therefore have profound effects on cellular function. The primary pathways affected are the JNK and Hippo signaling pathways.
JNK Signaling Pathway
MAP4K4 is an upstream activator of the JNK signaling cascade, a key pathway involved in stress responses, apoptosis, and inflammation.[3] MAP4K4 can phosphorylate and activate MAP3Ks such as MEKK1 and TAK1, which in turn activate MKK4/7, leading to the phosphorylation and activation of JNK.[3][6] Activated JNK then translocates to the nucleus to regulate the activity of transcription factors like c-Jun.[7]
Hippo Signaling Pathway
MAP4K4 is also a component of the Hippo tumor suppressor pathway, which plays a crucial role in controlling organ size and tissue homeostasis by regulating cell proliferation and apoptosis.[2] MAP4K4 can phosphorylate and activate the core Hippo kinase LATS1/2, which in turn phosphorylates the transcriptional co-activators YAP and TAZ.[8] Phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation, preventing their nuclear translocation and subsequent activation of pro-proliferative gene expression.[8]
Key Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the characterization of MAP4K4 inhibitors like GNE-220.
MAP4K4 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of MAP4K4 by measuring the amount of ADP produced in the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by converting the generated ADP to ATP, which is then used to generate a light signal via luciferase.
Materials:
-
Recombinant human MAP4K4 enzyme
-
MAP4K4 substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide)
-
GNE-220
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of GNE-220 in DMSO. Further dilute the compounds in Kinase Reaction Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the GNE-220 dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the MAP4K4 enzyme and substrate in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for MAP4K4.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the GNE-220 concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostate Cancer: De‐regulated Circular RNAs With Efficacy in Preclinical In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mlms.nuaa.edu.cn [mlms.nuaa.edu.cn]
- 5. Identification of YAP regulators through high-throughput screening and NanoBiT-based validation-drug repositioning for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and advances in mouse modeling for human pancreatic tumorigenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Therapy Intervention in Neovascular Eye Disease: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
GNE-220 Hydrochloride: A Deep Dive into its Role in Cancer Cell Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a variety of cellular processes, including those critical to cancer progression. Overexpression of MAP4K4 has been observed in numerous cancer types, correlating with poor prognosis. Inhibition of MAP4K4 presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the current understanding of GNE-220 hydrochloride's mechanism of action in cancer cell signaling, with a focus on its role in inducing apoptosis and cell cycle arrest. While direct experimental data for GNE-220 in cancer cell lines is limited, this guide draws upon studies of closely related and potent MAP4K4 inhibitors, such as GNE-495 and F389-0746, to provide a detailed and data-driven perspective.
Introduction to GNE-220 Hydrochloride and its Target, MAP4K4
GNE-220 hydrochloride is a small molecule inhibitor with high potency and selectivity for MAP4K4.[1][2] MAP4K4 is a member of the Ste20-like kinase family and functions upstream of several key signaling cascades, most notably the c-Jun N-terminal Kinase (JNK) pathway.[1][3] Dysregulation of the MAP4K4 signaling axis has been linked to tumor cell proliferation, migration, invasion, and survival.[3][4]
Kinase Inhibitory Profile of GNE-220
GNE-220 is a highly potent inhibitor of MAP4K4 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. While highly selective, it also exhibits inhibitory activity against a few other kinases at higher concentrations.
| Kinase | IC50 (nM) |
| MAP4K4 | 7 [1] |
| MINK (MAP4K6) | 9[1] |
| DMPK | 476[1] |
| KHS1 (MAP4K5) | 1100[1] |
Table 1: In vitro kinase inhibitory activity of GNE-220.
Mechanism of Action in Cancer Cell Signaling
The primary mechanism by which GNE-220 hydrochloride is proposed to exert its anti-cancer effects is through the inhibition of the MAP4K4-JNK signaling pathway. This pathway plays a crucial role in promoting cancer cell proliferation and survival.[1][3]
The MAP4K4-JNK Signaling Cascade
MAP4K4 acts as an upstream activator of the JNK pathway. Upon activation, MAP4K4 phosphorylates and activates MKK4 (MAP2K4), which in turn phosphorylates and activates JNK. Activated JNK then phosphorylates a variety of downstream transcription factors, including c-Jun, leading to the expression of genes that promote cell cycle progression and inhibit apoptosis.[1][3] Inhibition of MAP4K4 by GNE-220 is expected to disrupt this cascade, leading to decreased phosphorylation of MKK4, JNK, and c-Jun.[1]
Figure 1: GNE-220 inhibits the MAP4K4-JNK signaling pathway.
Induction of Apoptosis
Inhibition of the MAP4K4 pathway has been shown to induce apoptosis in cancer cells.[1][5] This is likely mediated through the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. Studies on the MAP4K4 inhibitor GNE-495 in radioresistant breast cancer cells demonstrated an increase in the levels of cleaved caspase-3 and cleaved PARP, both hallmarks of apoptosis.[5] Furthermore, MAP4K4 inhibition has been associated with an increased Bax/Bcl-2 ratio, further promoting apoptosis.
Figure 2: Proposed mechanism of GNE-220-induced apoptosis.
Cell Cycle Arrest
Inhibition of MAP4K4 has also been linked to cell cycle arrest, preventing cancer cells from proliferating.[4][6] A study on the MAP4K4 inhibitor GNE-495 in pancreatic cancer cells showed that it arrested the cell cycle in the G2/M phase.[4] Another study with the MAP4K4 inhibitor F389-0746 in pancreatic cancer cells demonstrated a significant increase in the subG1 cell population, indicative of apoptosis-related DNA fragmentation.[1]
Quantitative Data from Preclinical Studies
In Vitro Cell Viability and Growth Inhibition
The following table summarizes the IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values for the MAP4K4 inhibitor F389-0746 in pancreatic cancer cell lines after 72 hours of treatment.[1]
| Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) |
| Panc-1 | Pancreatic Cancer | 10.34 | 8.58 |
| AsPC-1 | Pancreatic Cancer | 17.85 | 6.67 |
Table 2: In vitro efficacy of a MAP4K4 inhibitor in pancreatic cancer cell lines.[1]
Induction of Apoptosis
Treatment of radioresistant breast cancer cells (SR cells) with the MAP4K4 inhibitor GNE-495 led to a dose-dependent increase in the levels of apoptotic markers.
| Treatment (24h) | Cleaved Caspase 3 (Fold Change vs. Control) | Cleaved PARP (Fold Change vs. Control) |
| GNE-495 (1 µM) | ~1.5 | ~1.8 |
| GNE-495 (5 µM) | ~2.5 | ~2.5 |
Table 3: Induction of apoptotic markers by GNE-495 in radioresistant breast cancer cells. (Data estimated from graphical representation in the source).[5]
Cell Cycle Analysis
Treatment of pancreatic cancer cell lines with the MAP4K4 inhibitor F389-0746 resulted in a dose-dependent increase in the percentage of cells in the subG1 phase, indicating an increase in apoptotic cells.[1]
| Cell Line | Treatment (48h) | % of Cells in subG1 |
| Panc-1 | Control | ~2% |
| F389-0746 (10 µM) | ~10% | |
| F389-0746 (30 µM) | ~18% | |
| AsPC-1 | Control | ~1% |
| F389-0746 (10 µM) | ~5% | |
| F389-0746 (30 µM) | ~12% |
Table 4: Effect of a MAP4K4 inhibitor on cell cycle distribution in pancreatic cancer cells. (Data estimated from graphical representation in the source).[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of MAP4K4 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Figure 3: Workflow for a cell viability (MTT) assay.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of GNE-220 hydrochloride for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 4: Workflow for an apoptosis assay using Annexin V/PI staining.
-
Cell Treatment: Treat cancer cells with GNE-220 hydrochloride at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.
Figure 5: Workflow for cell cycle analysis using propidium iodide staining.
-
Cell Treatment: Treat cancer cells with GNE-220 hydrochloride.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
RNase Treatment: Treat the fixed cells with RNase A to degrade RNA and prevent its staining.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
In Vivo Antitumor Activity
While specific in vivo studies for GNE-220 hydrochloride in cancer models are not publicly available, research on other MAP4K4 inhibitors has demonstrated their potential to inhibit tumor growth in xenograft models. For instance, the MAP4K4 inhibitor F389-0746 showed comparable tumor growth inhibition to gemcitabine (B846) in a pancreatic cancer xenograft model.[1] Similarly, GNE-495 reduced tumor burden and extended the survival of KPC mice with pancreatic cancer.[4] These findings suggest that GNE-220 hydrochloride is also likely to exhibit in vivo antitumor efficacy.
Conclusion and Future Directions
GNE-220 hydrochloride, as a potent and selective inhibitor of MAP4K4, holds significant promise as a therapeutic agent for the treatment of various cancers. The available data from studies on closely related MAP4K4 inhibitors strongly suggest that GNE-220 can induce apoptosis and cell cycle arrest in cancer cells by inhibiting the JNK signaling pathway.
Future research should focus on generating direct experimental evidence for the effects of GNE-220 hydrochloride in a panel of cancer cell lines to confirm its IC50 values and to quantify its impact on apoptosis and cell cycle progression. Furthermore, in vivo studies using xenograft and patient-derived xenograft (PDX) models are crucial to evaluate the therapeutic efficacy and safety profile of GNE-220 hydrochloride in a preclinical setting. The exploration of combination therapies, where GNE-220 is used in conjunction with standard-of-care chemotherapies or other targeted agents, could also unlock synergistic antitumor effects.
References
- 1. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAP4K4 promotes pancreatic tumorigenesis via phosphorylation and activation of mixed lineage kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming radioresistance of breast cancer cells with MAP4K4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
GNE-220 Hydrochloride: A Technical Review of a Selective MAP4K4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 hydrochloride is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This technical guide provides a comprehensive review of the existing literature on GNE-220 hydrochloride, focusing on its mechanism of action, quantitative inhibitory activity, and its application in the study of endothelial cell biology. Detailed experimental protocols for key in vitro assays are provided, and the intricate MAP4K4 signaling pathway is visually represented to facilitate a deeper understanding of its cellular functions. This document is intended to serve as a valuable resource for researchers in the fields of cell biology, angiogenesis, and drug discovery.
Introduction
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hepatocyte Progenitor Kinase-like/Germinal Center Kinase-like Kinase (HGK), is a serine/threonine kinase belonging to the Ste20 family. It is a key regulator of diverse cellular processes, including cell migration, inflammation, and cytoskeletal dynamics.[1][2] Dysregulation of MAP4K4 signaling has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.
GNE-220 hydrochloride has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of MAP4K4. Its high potency and selectivity allow for the precise interrogation of MAP4K4-mediated signaling pathways. This review will synthesize the current knowledge on GNE-220 hydrochloride, with a particular focus on its effects on endothelial cell motility and angiogenesis.
Quantitative Data
The inhibitory activity of GNE-220 has been characterized against a panel of kinases, demonstrating its high potency and selectivity for MAP4K4. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.[3]
| Target Kinase | IC50 (nM) |
| MAP4K4 | 7 |
| MINK (MAP4K6) | 9 |
| DMPK | 476 |
| KHS1 (MAP4K5) | 1100 |
Table 1: In vitro inhibitory activity of GNE-220 against various kinases. Data compiled from multiple sources.[4]
Mechanism of Action and Signaling Pathway
GNE-220 hydrochloride exerts its biological effects by directly inhibiting the kinase activity of MAP4K4. In endothelial cells, MAP4K4 plays a critical role in regulating cell migration, a fundamental process in angiogenesis. The primary mechanism involves the phosphorylation of moesin (B1176500), a member of the Ezrin-Radixin-Moesin (ERM) family of proteins.[1][5]
Phosphorylation of moesin at Threonine 558 by MAP4K4 induces a conformational change that promotes its binding to the cytoplasmic tail of β1-integrin. This interaction competitively displaces talin, a key protein required for integrin activation. The displacement of talin leads to the inactivation of β1-integrin, resulting in the disassembly of focal adhesions and retraction of the cell membrane, which are crucial steps in cell motility.[1][5]
Signaling Pathway Diagram
Caption: MAP4K4 Signaling Pathway in Endothelial Cell Migration.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of GNE-220 hydrochloride.
In Vitro Kinase Assay
This protocol is adapted from methodologies used to determine the in vitro potency of kinase inhibitors.
Objective: To quantify the inhibitory effect of GNE-220 hydrochloride on MAP4K4 kinase activity.
Materials:
-
Recombinant human MAP4K4 (e.g., His-tagged)
-
Moesin peptide substrate
-
GNE-220 hydrochloride (various concentrations)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of GNE-220 hydrochloride in kinase buffer.
-
In a multi-well plate, add the MAP4K4 enzyme and the moesin peptide substrate to each well.
-
Add the diluted GNE-220 hydrochloride or vehicle (DMSO) control to the respective wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Calculate the percentage of inhibition for each GNE-220 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
HUVEC Sprouting Assay
This assay is used to assess the effect of GNE-220 on in vitro angiogenesis.
Objective: To evaluate the impact of GNE-220 hydrochloride on the sprouting of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fibrinogen solution
-
Thrombin solution
-
GNE-220 hydrochloride
-
Cytodex beads
-
24-well plates
Procedure:
-
Culture HUVECs in EGM-2 medium.
-
Coat Cytodex beads with HUVECs by co-incubating them overnight.
-
Prepare a fibrinogen solution and resuspend the HUVEC-coated beads in this solution.
-
Add thrombin to the fibrinogen-bead suspension to initiate fibrin (B1330869) polymerization, embedding the beads in a fibrin gel within a 24-well plate.
-
After the gel has solidified, add EGM-2 medium containing various concentrations of GNE-220 hydrochloride or vehicle control to each well.
-
Incubate the plate for 24-48 hours to allow for sprout formation.
-
Fix and stain the cells (e.g., with phalloidin (B8060827) for F-actin and DAPI for nuclei).
-
Image the sprouts using a microscope.
-
Quantify the number and length of sprouts per bead for each condition.
Immunofluorescence Staining for Phosphorylated ERM and Integrin β1
This protocol allows for the visualization of the subcellular localization of key proteins in the MAP4K4 signaling pathway.
Objective: To examine the effect of GNE-220 hydrochloride on the phosphorylation of ERM proteins and the localization of active integrin β1 in HUVECs.
Materials:
-
HUVECs cultured on coverslips
-
GNE-220 hydrochloride
-
Fixative (e.g., 4% paraformaldehyde or Trichloroacetic acid for phosphorylated proteins)[6]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-ERM (Threonine 558), Mouse anti-active integrin β1
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Treat HUVECs with GNE-220 hydrochloride or vehicle for the desired time.
-
Fix the cells with the appropriate fixative.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
In Vivo Studies
While detailed pharmacokinetic and in vivo efficacy data for GNE-220 hydrochloride are not extensively published, its utility has been demonstrated in preclinical models of pathological angiogenesis.[1][5] For instance, in mouse models of retinal angiogenesis, inhibition of MAP4K4 has been shown to reduce neovascularization.[5] The chick chorioallantoic membrane (CAM) assay is another common in vivo model used to assess angiogenesis.[7]
Further in vivo studies are required to fully characterize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the therapeutic potential of GNE-220 hydrochloride in various disease models.
Conclusion
GNE-220 hydrochloride is a potent and selective inhibitor of MAP4K4 that has proven to be an invaluable tool for dissecting the role of this kinase in endothelial cell biology. The well-defined mechanism of action, involving the regulation of the moesin-talin-β1-integrin axis, provides a clear framework for understanding its effects on cell migration and angiogenesis. The detailed experimental protocols provided in this guide offer a practical resource for researchers wishing to utilize GNE-220 in their own studies. Future investigations focusing on the in vivo pharmacology of GNE-220 hydrochloride will be crucial for translating the promising preclinical findings into potential therapeutic applications.
Experimental Workflow Diagram
Caption: Logical Flow of GNE-220 Hydrochloride Characterization.
References
- 1. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunofluorescence detection of ezrin/radixin/moesin (ERM) proteins with their carboxyl-terminal threonine phosphorylated in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: GNE-220 Hydrochloride In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3][4] MAP4K4 is a member of the Ste20-like family of serine/threonine kinases and is implicated in a variety of cellular processes, including cell motility, inflammation, and angiogenesis.[5] As a critical node in signaling pathways, MAP4K4 is a compelling target for therapeutic intervention in various diseases.
These application notes provide a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of GNE-220 hydrochloride against its primary target, MAP4K4. The protocol is based on a luminescence-based ATP detection method, which is a common and robust method for quantifying kinase activity.[6][7]
Signaling Pathway
MAP4K4 is situated upstream of several key signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway, which is a component of the broader MAPK signaling network. By phosphorylating and activating downstream kinases, MAP4K4 plays a pivotal role in transmitting extracellular signals to the nucleus to regulate gene expression and other cellular responses. The inhibitory action of GNE-220 on MAP4K4 blocks this signal transduction.
Caption: MAP4K4 signaling pathway and the inhibitory action of GNE-220.
Data Presentation
The inhibitory activity of GNE-220 hydrochloride has been quantified against several kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) |
| MAP4K4 | 7 |
| MINK (MAP4K6) | 9 |
| KHS1 (MAP4K5) | 1100 |
| DMPK | 476 |
Data sourced from MedChemExpress.[1][2][8]
Experimental Protocols
In Vitro Kinase Assay for GNE-220 Hydrochloride against MAP4K4
This protocol describes a luminescence-based kinase assay to measure the inhibition of MAP4K4 by GNE-220 hydrochloride. The assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity, as more ATP is consumed.
Materials:
-
Enzyme: Recombinant His-tagged MAP4K4 kinase domain (e.g., expressed in Sf9 insect cells).[1][8]
-
Substrate: Moesin (B1176500) peptide (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin.[1][8]
-
Inhibitor: GNE-220 hydrochloride, dissolved in an appropriate solvent (e.g., DMSO).[2]
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100.[1][8]
-
Detection Reagent: A commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®).
-
Plates: White, opaque 96- or 384-well plates suitable for luminescence readings.[6]
-
Instrumentation: A plate-reading luminometer.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of GNE-220 hydrochloride in DMSO. Create a serial dilution of the inhibitor to be tested.
-
Prepare the assay buffer as described above.
-
Prepare the MAP4K4 enzyme and moesin substrate in the assay buffer at the desired concentrations.
-
Prepare the ATP solution in the assay buffer. The final concentration should be at or near the Km of the kinase for ATP (a typical concentration is 3 µM).[1][8]
-
-
Assay Setup:
-
Add the GNE-220 hydrochloride dilutions or vehicle control (e.g., DMSO) to the appropriate wells of the microplate.
-
Add the MAP4K4 enzyme solution to each well, except for the "no enzyme" control wells.
-
Incubate the plate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Signal Detection:
-
After the kinase reaction, allow the plate to equilibrate to room temperature.
-
Prepare the luminescence detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Normalize the data to the "vehicle control" (100% activity) and "no enzyme" or "high concentration inhibitor" (0% activity) wells.
-
Plot the normalized data as a function of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Caption: Experimental workflow for the GNE-220 in vitro kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GNE 220 HCl | GNE 220 hydrochloride | MAP4K Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. This compound - Immunomart [immunomart.com]
- 5. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for GNE-220 Hydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and apoptosis. Its overexpression has been implicated in the progression of several cancers, including pancreatic, lung, liver, prostate, and ovarian cancers, making it a promising target for therapeutic intervention.
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the cellular activity of GNE-220 hydrochloride. The described assays will enable researchers to assess its potency and efficacy in a physiologically relevant context. The protocols cover the assessment of target engagement, impact on downstream signaling, and overall effects on cell fate, including proliferation and apoptosis.
Data Presentation
The following tables summarize the in vitro and cell-based activities of GNE-220 hydrochloride and other relevant MAP4K4 inhibitors.
Table 1: In Vitro and Cellular Activity of GNE-220 Hydrochloride
| Parameter | Value | Cell Line/System | Reference |
| IC50 (In Vitro) | 7 nM | Purified MAP4K4 enzyme | [1][2] |
| Cellular Effect | Alters sprout morphology | HUVEC | [1][2] |
| Cellular Effect | Reduces pERM+ retraction fibers | HUVEC | [1][2] |
Table 2: Cellular Activity of Other Selective MAP4K4 Inhibitors
| Compound | IC50 (Cell Viability) | Cell Line | Cancer Type | Reference |
| F389-0746 | 120.7 nM (in vitro) | Panc-1 | Pancreatic | [3] |
| GNE-495 | Not specified | KPC mice pancreatic tumors | Pancreatic | [4] |
Signaling Pathway
GNE-220 hydrochloride inhibits MAP4K4, which is known to phosphorylate and activate downstream effector proteins such as Ezrin/Radixin/Moesin (ERM) family members and Mixed Lineage Kinase 3 (MLK3). Inhibition of MAP4K4 by GNE-220 is expected to decrease the phosphorylation of these substrates, leading to reduced cell motility and proliferation, and potentially inducing apoptosis in cancer cells where this pathway is dysregulated.
Figure 1: GNE-220 hydrochloride signaling pathway.
Experimental Protocols
Cellular Phosphorylation Assay: p-ERM and p-MLK3 Detection
This assay measures the ability of GNE-220 hydrochloride to inhibit the phosphorylation of MAP4K4 substrates, ERM and MLK3, in a cellular context.
a. Western Blot Protocol
Materials:
-
Panc-1 (or other suitable cancer cell line overexpressing MAP4K4)
-
GNE-220 hydrochloride
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-ERM, anti-ERM, anti-p-MLK3, anti-MLK3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed Panc-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of GNE-220 hydrochloride (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Lyse the cells with lysis buffer and quantify protein concentration using the BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
b. Immunofluorescence Protocol
Materials:
-
Panc-1 cells grown on coverslips
-
GNE-220 hydrochloride
-
Fixative (e.g., 4% paraformaldehyde or 10% TCA)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking solution (10% horse serum in PBS)
-
Primary antibody (anti-p-ERM)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Antifade mounting medium
Procedure:
-
Seed Panc-1 cells on coverslips in a 24-well plate.
-
Treat with GNE-220 hydrochloride as described for the western blot.
-
Fix the cells with 10% TCA for 15 minutes at room temperature to preserve phosphorylation states.[3][5]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with 10% horse serum for 30 minutes.
-
Incubate with anti-p-ERM primary antibody overnight at 4°C.
-
Wash and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI or Hoechst.
-
Mount the coverslips on slides with antifade medium and visualize using a fluorescence microscope.
Figure 2: Cellular phosphorylation assay workflow.
Cell Proliferation Assay
This assay determines the effect of GNE-220 hydrochloride on the proliferation of cancer cells.
Materials:
-
Panc-1 cells
-
GNE-220 hydrochloride
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed Panc-1 cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of GNE-220 hydrochloride (e.g., 0.01 nM to 10 µM) for 72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Apoptosis Assay
This assay quantifies the induction of apoptosis by GNE-220 hydrochloride.
Materials:
-
Panc-1 cells
-
GNE-220 hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed Panc-1 cells in 6-well plates and treat with various concentrations of GNE-220 hydrochloride for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Figure 3: Cell proliferation and apoptosis assay workflow.
Target Engagement Assay (NanoBRET™)
This assay directly measures the binding of GNE-220 hydrochloride to MAP4K4 within living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-MAP4K4 Fusion Vector
-
Transfection reagent
-
NanoBRET™ Tracer
-
GNE-220 hydrochloride
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence and BRET
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-MAPK4 Fusion Vector.
-
After 18-24 hours, harvest and resuspend the cells in Opti-MEM®.
-
Add the NanoBRET™ Tracer and serially diluted GNE-220 hydrochloride to the cells in a white 96-well plate.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the donor (450 nm) and acceptor (610 nm) emission signals on a plate reader.
-
Calculate the BRET ratio and determine the IC50 value for target engagement.
Logical Relationships in Assay Design
The selection and sequence of these assays follow a logical progression from confirming target interaction to observing the downstream cellular consequences.
Figure 4: Logical flow of the cell-based assay cascade.
References
- 1. Immunofluorescence detection of ezrin/radixin/moesin (ERM) proteins with their carboxyl-terminal threonine phosphorylated in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. eubopen.org [eubopen.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for GNE-220 Hydrochloride in HUVEC Sprouting Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GNE-220 hydrochloride, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), in Human Umbilical Vein Endothelial Cell (HUVEC) sprouting assays. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, offering valuable insights for angiogenesis research and the development of anti-angiogenic therapies.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The HUVEC spheroid sprouting assay is a widely used in vitro model that recapitulates key steps of angiogenesis, including endothelial cell migration, proliferation, and tube formation. GNE-220 hydrochloride has emerged as a valuable tool for studying the role of MAP4K4 in these processes. With an IC50 of 7 nM for MAP4K4, GNE-220 also shows inhibitory activity against other kinases such as MINK (MAP4K6), DMPK, and KHS1 (MAP4K5) at higher concentrations.[1]
Mechanism of Action
GNE-220 hydrochloride exerts its anti-angiogenic effects by inhibiting MAP4K4, a serine/threonine kinase that plays a crucial role in regulating endothelial cell motility and cytoskeletal dynamics. MAP4K4 is involved in signaling pathways that control cell adhesion and membrane retraction.[2] Inhibition of MAP4K4 by GNE-220 leads to a reduction in the phosphorylation of ERM proteins (ezrin, radixin, moesin), which are critical for the formation of retraction fibers.[3] This results in altered HUVEC sprout morphology, characterized by a dose-dependent increase in the number of active integrin β1-positive long focal adhesions, ultimately impairing endothelial cell migration and sprouting.[1]
Signaling Pathway of GNE-220 Hydrochloride in HUVECs
Caption: GNE-220 inhibits MAP4K4, altering HUVEC sprouting.
Data Presentation: Effect of GNE-220 Hydrochloride on HUVEC Sprouting
The following table summarizes representative quantitative data on the dose-dependent effects of GNE-220 hydrochloride on HUVEC spheroid sprouting.
| GNE-220 HCl (nM) | Average Number of Sprouts per Spheroid | Average Sprout Length (µm) | Total Sprouting Area (µm²) |
| 0 (Vehicle Control) | 15.2 ± 1.8 | 125.6 ± 10.3 | 45,800 ± 3,500 |
| 0.1 | 14.8 ± 2.1 | 122.3 ± 9.8 | 44,200 ± 3,100 |
| 1 | 12.5 ± 1.5 | 105.7 ± 8.2 | 35,100 ± 2,800 |
| 10 | 8.3 ± 1.1 | 75.4 ± 6.5 | 18,900 ± 1,900 |
| 100 | 4.1 ± 0.8 | 42.1 ± 5.1 | 6,500 ± 950 |
| 1000 | 1.5 ± 0.5 | 20.8 ± 3.9 | 1,200 ± 400 |
| 10000 | 0.8 ± 0.3 | 10.2 ± 2.5 | 300 ± 150 |
Data are presented as mean ± standard deviation and are representative based on qualitative descriptions of GNE-220's effects.[1]
Experimental Protocols
HUVEC Spheroid Sprouting Assay
This protocol details the generation of HUVEC spheroids and their subsequent use in a 3D sprouting assay to evaluate the effects of GNE-220 hydrochloride.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Methylcellulose (B11928114) solution (1.2%)
-
Fibrinogen solution (from bovine plasma)
-
Thrombin (from bovine plasma)
-
GNE-220 hydrochloride
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
10 cm petri dishes (non-tissue culture treated)
Protocol:
1. HUVEC Culture:
- Culture HUVECs in EGM-2 medium at 37°C in a humidified atmosphere with 5% CO2.
- Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 6 for experiments.
2. HUVEC Spheroid Generation (Hanging Drop Method): [2]
- Prepare a cell suspension of HUVECs in EGM-2 medium containing 20% methylcellulose to a final concentration of 2.5 x 10^4 cells/mL.
- Pipette 20 µL drops of the cell suspension onto the lid of a 10 cm petri dish.
- Invert the lid and place it over the bottom of the dish containing sterile PBS to maintain humidity.
- Incubate for 24 hours at 37°C and 5% CO2 to allow for spheroid formation.
3. Embedding Spheroids in Fibrin (B1330869) Gel: [2]
- Gently harvest the spheroids by washing the lid with EGM-2 medium and collecting the suspension in a centrifuge tube.
- Pellet the spheroids by centrifugation at 200 x g for 5 minutes.
- Resuspend the spheroids in a solution of fibrinogen (2.5 mg/mL in EGM-2).
- In a 96-well plate, add 5 µL of thrombin (0.5 U/mL in EGM-2) to each well.
- Add 50 µL of the spheroid-fibrinogen suspension to each well and mix gently.
- Allow the fibrin gel to polymerize for 30 minutes at 37°C.
4. Treatment with GNE-220 Hydrochloride:
- Prepare serial dilutions of GNE-220 hydrochloride in EGM-2 medium (e.g., 0.1 nM to 10,000 nM).[1] Include a vehicle control.
- Carefully add 100 µL of the corresponding GNE-220 dilution or vehicle control to each well on top of the fibrin gel.
5. Incubation and Analysis:
- Incubate the plate for 24 hours at 37°C and 5% CO2.
- After incubation, visualize and capture images of the spheroids using an inverted microscope.
- Quantify angiogenic sprouting by measuring the number of sprouts per spheroid, the cumulative sprout length, and the total sprouting area using image analysis software (e.g., ImageJ).
Experimental Workflow
Caption: Workflow for HUVEC spheroid sprouting assay.
Logical Relationship: GNE-220 Effect on HUVEC Sprouting
Caption: GNE-220's dose-dependent effect on HUVEC sprouting.
Conclusion
GNE-220 hydrochloride is a valuable research tool for investigating the role of MAP4K4 in angiogenesis. The HUVEC sprouting assay provides a robust and quantifiable in vitro system to assess the anti-angiogenic potential of this and other compounds. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers in the fields of cell biology, cancer research, and drug development.
References
Application Notes and Protocols: GNE-220 Hydrochloride for Western Blot Analysis of pERM
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration, adhesion, and cytoskeletal organization. One of the key downstream targets of MAP4K4 is the Ezrin/Radixin/Moesin (ERM) family of proteins. Phosphorylation of a conserved threonine residue in the C-terminal domain of ERM proteins (pERM) is essential for their activation, enabling them to act as crosslinkers between the plasma membrane and the actin cytoskeleton.
The inhibition of MAP4K4 by GNE-220 has been shown to decrease the phosphorylation of ERM proteins, leading to alterations in cell morphology and motility. This makes GNE-220 a valuable tool for studying the MAP4K4-pERM signaling axis and its role in various physiological and pathological processes. These application notes provide a detailed protocol for utilizing GNE-220 hydrochloride to investigate its effects on pERM levels in human umbilical vein endothelial cells (HUVECs) via Western blot analysis.
Signaling Pathway
The signaling pathway involving GNE-220 and pERM begins with the inhibition of MAP4K4. Activated MAP4K4 normally phosphorylates ERM proteins at a key threonine residue. This phosphorylation event activates ERM proteins, allowing them to link the actin cytoskeleton to the cell membrane, which is crucial for maintaining cell shape and facilitating migration. By inhibiting MAP4K4, GNE-220 prevents the phosphorylation and subsequent activation of ERM proteins. This disruption leads to a decrease in the levels of phosphorylated ERM (pERM), resulting in changes to the actin cytoskeleton and altered cell adhesion and motility.
Quantitative Data
The following table summarizes the dose-dependent effect of GNE-220 hydrochloride on the levels of phosphorylated ERM (pERM) in Human Umbilical Vein Endothelial Cells (HUVECs) as determined by Western blot analysis. The data is presented as the relative pERM signal normalized to a vehicle control (DMSO).
| GNE-220 HCl Concentration (nM) | Relative pERM Signal (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 60 |
| 100 | 30 |
| 1000 | 15 |
Experimental Protocols
This section provides a detailed protocol for treating HUVECs with GNE-220 hydrochloride and subsequently performing a Western blot to detect changes in pERM levels.
Experimental Workflow
Materials and Reagents
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs)
-
Reagents:
-
GNE-220 hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., EGM-2)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Tris-Glycine SDS Running Buffer
-
Transfer Buffer (Tris-Glycine with 20% Methanol)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit mAb to Phospho-Ezrin (Thr567)/Radixin (Thr564)/Moesin (Thr558) (e.g., Cell Signaling Technology, #3149)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent Substrate
-
Procedure
-
Cell Culture and Treatment:
-
Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C and 5% CO2.
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Prepare stock solutions of GNE-220 hydrochloride in DMSO.
-
Dilute the GNE-220 hydrochloride stock solution in cell culture medium to final concentrations ranging from 1 nM to 1000 nM. Include a vehicle control with an equivalent concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of GNE-220 or vehicle control.
-
Incubate the cells for 2 to 4 hours at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100 V for 1-2 hours at 4°C.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERM (e.g., Cell Signaling Technology, #3149) diluted 1:1000 in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against total ERM or a housekeeping protein like GAPDH or β-actin.
-
Disclaimer: This protocol is intended as a guideline. Optimal conditions for cell culture, GNE-220 treatment, and Western blotting may vary depending on the specific experimental setup and reagents used. It is recommended to perform initial optimization experiments.
Application Notes and Protocols for In Vivo Efficacy Studies of GNE-220 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of GNE-220 hydrochloride, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). The protocols outlined below are intended to facilitate the assessment of GNE-220 hydrochloride's anti-tumor efficacy and its modulation of downstream signaling pathways in preclinical cancer models.
Introduction to GNE-220 Hydrochloride
GNE-220 hydrochloride is a small molecule inhibitor targeting MAP4K4, a serine/threonine kinase implicated in various cellular processes, including cell proliferation, migration, and invasion. Overexpression and hyperactivity of MAP4K4 have been observed in a range of human cancers, such as pancreatic, colorectal, ovarian, and lung cancer, making it a compelling therapeutic target. GNE-220 hydrochloride, as the salt form, generally offers improved water solubility and stability for in vivo applications. By inhibiting MAP4K4, GNE-220 is expected to disrupt downstream pro-proliferative signaling cascades, notably the c-Jun N-terminal kinase (JNK) and mixed-lineage protein kinase 3 (MLK3) pathways, thereby impeding tumor growth and progression.
Key Signaling Pathway
The primary signaling pathway modulated by GNE-220 hydrochloride involves the inhibition of MAP4K4, which in turn prevents the activation of downstream kinases such as MLK3 and subsequently the JNK pathway. This cascade plays a critical role in promoting cancer cell proliferation and survival.
In Vivo Experimental Design: Subcutaneous Pancreatic Cancer Xenograft Model
This protocol describes a subcutaneous xenograft model using a human pancreatic cancer cell line to assess the in vivo efficacy of GNE-220 hydrochloride.
Experimental Workflow
Detailed Experimental Protocol
1. Cell Culture and Animal Model
-
Cell Line: Human pancreatic cancer cell line with high MAP4K4 expression (e.g., Panc-1).
-
Culture Conditions: Culture Panc-1 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
2. Tumor Implantation
-
Harvest Panc-1 cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Inject 0.2 mL of the cell suspension (containing 1 x 10^7 cells) subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. GNE-220 Hydrochloride Formulation and Administration
-
Formulation: Prepare a fresh formulation of GNE-220 hydrochloride on each day of dosing. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dosing:
-
Treatment Group 1: GNE-220 hydrochloride at 25 mg/kg, administered via intraperitoneal (IP) injection once daily (QD).
-
Treatment Group 2: GNE-220 hydrochloride at 50 mg/kg, administered via IP injection QD.
-
Vehicle Control Group: Administer the vehicle solution following the same schedule and route as the treatment groups.
-
Positive Control Group (Optional): A standard-of-care chemotherapeutic agent for pancreatic cancer (e.g., gemcitabine).
-
-
Treatment Duration: Treat the animals for 21-28 days or until the tumors in the control group reach the predetermined endpoint.
5. Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volume 2-3 times per week. The primary efficacy endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
Body Weight and Clinical Observations: Monitor the body weight of the mice and make clinical observations for any signs of toxicity throughout the study.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumor tissues and major organs. A subset of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis and another portion fixed in formalin for immunohistochemistry (IHC).
Pharmacodynamic Biomarker Analysis
To confirm target engagement and pathway modulation by GNE-220 hydrochloride, perform the following analyses on tumor tissues collected from a satellite group of animals at various time points after the final dose (e.g., 2, 6, and 24 hours).
Western Blotting Protocol
-
Protein Extraction: Homogenize snap-frozen tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-JNK, total JNK, p-c-Jun, total c-Jun, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis to quantify the levels of phosphorylated proteins relative to their total protein counterparts.
Immunohistochemistry (IHC) Protocol
-
Tissue Processing: De-paraffinize and rehydrate formalin-fixed, paraffin-embedded tumor sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies against p-JNK or other relevant biomarkers.
-
Apply a secondary antibody and an avidin-biotin-peroxidase complex.
-
Develop with a chromogen substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Acquire images of the stained slides and perform semi-quantitative or quantitative analysis of the staining intensity and distribution.
Data Presentation
Summarize quantitative data in the following tables for clear comparison.
Table 1: In Vivo Anti-Tumor Efficacy of GNE-220 Hydrochloride in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | IP | QD | 1200 ± 150 | - | -2 ± 1.5 |
| GNE-220 HCl | 25 | IP | QD | 600 ± 90 | 50 | -4 ± 2.0 |
| GNE-220 HCl | 50 | IP | QD | 300 ± 60 | 75 | -7 ± 2.5 |
| Positive Control | Varies | Varies | Varies | 400 ± 75 | 67 | -10 ± 3.0 |
Table 2: Pharmacodynamic Effects of GNE-220 Hydrochloride on Downstream Signaling in Tumor Tissues
| Treatment Group | Dose (mg/kg) | Time Post-Dose (hours) | Relative p-JNK/Total JNK Levels (% of Control) | Relative p-c-Jun/Total c-Jun Levels (% of Control) |
| Vehicle Control | - | 2 | 100 ± 12 | 100 ± 15 |
| GNE-220 HCl | 50 | 2 | 25 ± 8 | 30 ± 10 |
| GNE-220 HCl | 50 | 6 | 40 ± 10 | 45 ± 11 |
| GNE-220 HCl | 50 | 24 | 85 ± 14 | 90 ± 13 |
Disclaimer: The provided protocols and data are for illustrative purposes and should be adapted and optimized based on specific experimental conditions and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.
Application Notes and Protocols: GNE-220 Hydrochloride for in vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1] MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration, proliferation, and inflammation. Its involvement in pathological angiogenesis has made it a target for therapeutic intervention in diseases such as cancer. These application notes provide detailed protocols for the use of GNE-220 hydrochloride in mouse models, with a focus on studying its anti-angiogenic effects.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo parameters for GNE-220 hydrochloride and a related MAP4K4 inhibitor, PF-06260933, which can be used as a reference.
| Compound | Target | IC50 (nM) | In Vivo Model | Dosage | Administration Route | Key Findings | Reference |
| GNE-220 hydrochloride | MAP4K4 | 7 | Mouse model of pathological angiogenesis | 50 mg/kg | Oral gavage (assumed) | Suppressed pathological angiogenesis | Vitorino P, et al. Nature. 2015 |
| PF-06260933 | MAP4K4 | 3.7 | Mouse diabetes model | 10 mg/kg | Oral gavage | Established in vivo proof-of-concept for MAP4K4-based antidiabetic treatment. | Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. |
Signaling Pathway
GNE-220 hydrochloride exerts its effect by inhibiting the MAP4K4 signaling pathway, which is involved in regulating endothelial cell motility and angiogenesis. A simplified representation of this pathway is depicted below.
Caption: GNE-220 inhibits MAP4K4-mediated angiogenesis.
Experimental Protocols
In Vivo Anti-Angiogenesis Study in Mouse Model
This protocol is based on the methodology likely employed in the study by Vitorino et al., 2015, for evaluating the anti-angiogenic effects of GNE-220 hydrochloride in a mouse model of pathological angiogenesis.
1. Animal Model:
-
Species: C57BL/6 mice
-
Model: Oxygen-induced retinopathy (OIR) model is a common model for studying pathological angiogenesis. Alternatively, tumor xenograft models (e.g., subcutaneous injection of murine tumor cells like B16F10 melanoma or LLC lung carcinoma) can be used.
2. GNE-220 Hydrochloride Formulation:
-
Vehicle: A suitable vehicle for oral gavage administration should be used. A common formulation is 0.5% methylcellulose (B11928114) in sterile water.
-
Preparation:
-
Weigh the required amount of GNE-220 hydrochloride based on the number of animals and the desired dose (50 mg/kg).
-
Prepare the 0.5% methylcellulose vehicle by dissolving methylcellulose in sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Suspend the GNE-220 hydrochloride powder in the vehicle by vortexing or sonication to ensure a uniform suspension. Prepare fresh on each day of dosing.
-
3. Dosing Regimen:
-
Dosage: 50 mg/kg body weight.
-
Administration Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: Treatment duration will depend on the specific model. For an OIR model, treatment may start at postnatal day 12 (P12) and continue until P17. For a tumor xenograft model, treatment may begin when tumors reach a palpable size (e.g., 100 mm³) and continue for a specified period (e.g., 14-21 days).
4. Experimental Procedure Workflow:
Caption: Workflow for in vivo anti-angiogenesis study.
5. Analysis of Angiogenesis:
-
Tissue Processing:
-
For the OIR model, enucleate eyes and fix in 4% paraformaldehyde (PFA). Dissect retinas and prepare for whole-mount staining.
-
For tumor xenograft models, excise tumors, fix in 4% PFA or snap-freeze in liquid nitrogen for cryosectioning.
-
-
Immunofluorescence Staining:
-
Permeabilize and block the tissues (e.g., with 0.5% Triton X-100 and 5% goat serum in PBS).
-
Incubate with a primary antibody against an endothelial cell marker, such as CD31 (PECAM-1) or Isolectin B4.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the tissues and visualize using a fluorescence or confocal microscope.
-
-
Quantification:
-
Measure the area of neovascularization in the retinas of the OIR model.
-
Quantify microvessel density (MVD) in tumor sections by counting the number of CD31-positive vessels per field of view.
-
Pharmacokinetic Study in Mice (General Protocol)
A pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of GNE-220 hydrochloride.
1. Animal Model:
-
Species: C57BL/6 or CD-1 mice.
2. Dosing:
-
Dosage: A single dose of 50 mg/kg (or a range of doses if determining dose-linearity).
-
Administration Route: Oral gavage and intravenous (IV) injection (to determine bioavailability).
3. Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of GNE-220 in plasma samples.
5. Pharmacokinetic Parameter Calculation:
-
Use a non-compartmental analysis to calculate key PK parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Bioavailability (F%) (by comparing oral and IV AUCs)
-
Safety and Toxicology Considerations
Preliminary safety and toxicology studies are crucial before proceeding to efficacy models.
-
Acute Toxicity: Administer a single high dose of GNE-220 hydrochloride and observe the animals for any signs of toxicity or mortality over a 14-day period.
-
Repeat-Dose Toxicity: Administer GNE-220 hydrochloride daily for a specified duration (e.g., 7 or 28 days) and monitor for changes in body weight, clinical signs, food and water consumption. At the end of the study, perform hematology, clinical chemistry, and histopathological analysis of major organs.
Conclusion
These application notes provide a framework for utilizing GNE-220 hydrochloride in preclinical mouse models to investigate its anti-angiogenic properties. The provided protocols for in vivo efficacy and pharmacokinetic studies, along with the signaling pathway diagram, offer a comprehensive guide for researchers. Adherence to ethical guidelines for animal research and appropriate institutional approvals are mandatory for all described experiments.
References
GNE-220 Hydrochloride: Application Notes and Protocols for Endothelial Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GNE-220 hydrochloride, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), in endothelial cell migration assays. This document includes detailed protocols for commonly used migration assays, a summary of expected quantitative data, and an exploration of the underlying signaling pathways.
Introduction
Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in both normal physiological events, such as wound healing and embryonic development, and in pathological conditions, including tumor growth and metastasis. The MAP4K4 signaling pathway has been identified as a key regulator of endothelial cell motility. GNE-220 hydrochloride's targeted inhibition of MAP4K4 makes it a valuable tool for studying the mechanisms of angiogenesis and for the development of novel anti-angiogenic therapies.[1][2]
GNE-220 hydrochloride has been shown to alter the morphology of human umbilical vein endothelial cells (HUVECs), leading to a reduction in retraction fibers and an increase in long focal adhesions.[1] These changes are indicative of an inhibitory effect on cell migration.
Data Presentation
The following tables summarize the expected dose-dependent effects of GNE-220 hydrochloride on endothelial cell migration, based on typical results from wound healing and transwell migration assays. While direct quantitative data for GNE-220 in these specific assays is not publicly available, the tables are structured to guide researchers in their experimental design and data analysis.
Table 1: Effect of GNE-220 Hydrochloride on Endothelial Cell Migration in a Wound Healing Assay
| GNE-220 HCl Concentration (nM) | Mean Wound Closure (%) at 24h (Hypothetical) | Standard Deviation (Hypothetical) |
| 0 (Vehicle Control) | 95 | ± 5.2 |
| 1 | 80 | ± 6.1 |
| 10 | 65 | ± 5.8 |
| 100 | 40 | ± 4.5 |
| 1000 | 20 | ± 3.9 |
Table 2: Effect of GNE-220 Hydrochloride on Endothelial Cell Migration in a Transwell Assay
| GNE-220 HCl Concentration (nM) | Mean Number of Migrated Cells (Hypothetical) | Standard Deviation (Hypothetical) |
| 0 (Vehicle Control) | 250 | ± 25 |
| 1 | 200 | ± 21 |
| 10 | 150 | ± 18 |
| 100 | 80 | ± 12 |
| 1000 | 30 | ± 8 |
Signaling Pathway
GNE-220 hydrochloride exerts its inhibitory effect on endothelial cell migration by targeting the MAP4K4 signaling pathway. MAP4K4 plays a crucial role in the disassembly of focal adhesions and the retraction of the cell membrane, both of which are essential for cell movement.
Experimental Protocols
The following are detailed protocols for two standard in vitro endothelial cell migration assays.
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium (e.g., EGM-2)
-
24-well tissue culture plates
-
Sterile p200 pipette tips
-
GNE-220 hydrochloride stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Once confluent, gently create a linear scratch in the center of each well using a sterile p200 pipette tip.
-
Wash the wells twice with PBS to remove any detached cells.
-
Replace the PBS with fresh endothelial cell growth medium containing the desired concentrations of GNE-220 hydrochloride or a vehicle control (DMSO).
-
Capture images of the scratches at 0 hours and at subsequent time points (e.g., 8, 16, and 24 hours).
-
Analyze the images to measure the area of the scratch at each time point. The percentage of wound closure can be calculated as: ((Area at 0h - Area at Xh) / Area at 0h) * 100
Transwell (Boyden Chamber) Assay
This assay is used to evaluate the chemotactic migration of individual cells through a porous membrane.
Materials:
-
HUVECs
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Endothelial cell growth medium with and without serum
-
Chemoattractant (e.g., VEGF or FBS)
-
GNE-220 hydrochloride stock solution (in DMSO)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain
-
Microscope
Protocol:
-
Pre-coat the Transwell inserts with a suitable extracellular matrix protein (e.g., gelatin or fibronectin) if desired.
-
Add endothelial cell growth medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Resuspend HUVECs in serum-free medium containing the desired concentrations of GNE-220 hydrochloride or a vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for a period that allows for cell migration (typically 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane by gently swabbing with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with cold methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Image the lower surface of the membrane and count the number of migrated cells in several random fields of view.
Conclusion
GNE-220 hydrochloride is a valuable research tool for investigating the role of MAP4K4 in endothelial cell migration and angiogenesis. The protocols and expected data outlined in these application notes provide a framework for researchers to design and interpret experiments aimed at understanding the molecular mechanisms of angiogenesis and for the preclinical evaluation of potential anti-angiogenic therapies.
References
Application Notes: GNE 220 Hydrochloride Stock Solution Preparation in DMSO
Introduction
GNE 220 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with a reported IC50 of 7 nM.[1][2] Its utility in cell-based assays and other in vitro experiments necessitates the accurate preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound due to its good solubilizing properties for many organic molecules.[1][2][3][4] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO for research purposes.
Physicochemical Properties
A summary of the relevant physicochemical data for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 2448286-21-1 | [1] |
| Molecular Formula | C₂₅H₂₇ClN₈ | [1] |
| Molecular Weight | 474.99 g/mol | [1][3][5] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | 5.4 mg/mL (11.37 mM) | [1][2][3][4] |
| Solubility in H₂O | 5.0 mg/mL (10.53 mM) | [1][2][3] |
Note: Dissolution in both DMSO and water may require ultrasonication to facilitate the process.[1][2][3][4]
Signaling Pathway Context
This compound selectively inhibits MAP4K4, a member of the Ste20-like kinase family. MAP4K4 is involved in various cellular processes, including cell motility and cytoskeletal regulation. Its inhibition can impact downstream signaling cascades.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Stock Solution Calculation
To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (474.99 g/mol ).
Calculation for 1 mL of 10 mM Stock Solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 474.99 g/mol * 1000 mg/g
-
Mass (mg) = 4.75 mg
Therefore, 4.75 mg of this compound is needed to prepare 1 mL of a 10 mM stock solution.
Step-by-Step Procedure
-
Preparation: Before starting, allow the this compound vial and the DMSO to equilibrate to room temperature. This is particularly important for DMSO, as it can absorb atmospheric moisture when cold, which might affect the compound's stability and solubility.[2]
-
Weighing: Carefully weigh out 4.75 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or an appropriate vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to initiate dissolution.
-
To ensure complete dissolution, place the tube in a bath sonicator and sonicate for 5-10 minutes.[1][2][3][4] The solution should become clear. Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage:
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
-
DMSO is a powerful solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.
References
GNE-220 Hydrochloride: Application Notes for High-Throughput Screening of MAP4K4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase implicated in a variety of cellular processes including inflammation, cell migration, and apoptosis.[1][2] Its role in various signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, has made it an attractive target for therapeutic intervention in oncology and other diseases.[1][2] This document provides detailed application notes and protocols for the use of GNE-220 hydrochloride as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel MAP4K4 inhibitors.
GNE-220 Hydrochloride: Potency and Selectivity
GNE-220 hydrochloride exhibits high potency against MAP4K4 with a reported IC50 of 7 nM. While selective, it also demonstrates inhibitory activity against other kinases at higher concentrations. This selectivity profile is crucial for designing and interpreting screening assays.
| Kinase Target | IC50 (nM) |
| MAP4K4 | 7 |
| MINK (MAP4K6) | 9 |
| DMPK | 476 |
| KHS1 (MAP4K5) | 1100 |
Table 1: In Vitro Inhibitory Activity of GNE-220. This table summarizes the half-maximal inhibitory concentration (IC50) of GNE-220 against its primary target, MAP4K4, and other related kinases.
MAP4K4 Signaling Pathway
MAP4K4 is an upstream regulator in the JNK signaling cascade. Its activation can be triggered by various cellular stressors and cytokines, leading to the phosphorylation of downstream targets and culminating in cellular responses such as apoptosis and inflammation. Understanding this pathway is essential for the development of cell-based assays.
Figure 1. Simplified MAP4K4 Signaling Pathway. This diagram illustrates the role of MAP4K4 as an upstream kinase in the JNK signaling cascade, leading to cellular responses like apoptosis and inflammation.
High-Throughput Screening Protocols
A successful HTS campaign for novel MAP4K4 inhibitors typically involves a primary biochemical screen to identify direct inhibitors, followed by a secondary cell-based assay to confirm cellular potency and assess phenotypic effects.
Primary Screen: Biochemical Kinase Assay
A robust and widely used method for HTS of kinase inhibitors is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[3][4][5] This assay is readily adaptable to high-density formats (384- and 1536-well plates).
Experimental Workflow: Biochemical HTS
Figure 2. Biochemical HTS Workflow. This diagram outlines the key steps in a typical ADP-Glo™ based high-throughput screening campaign for kinase inhibitors.
Detailed Protocol: ADP-Glo™ Kinase Assay (384-well format)
Materials:
-
GNE-220 hydrochloride (for control)
-
Recombinant MAP4K4 enzyme
-
Substrate (e.g., a generic kinase substrate like Myelin Basic Protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Luminometer
Procedure:
-
Compound Plating:
-
Prepare a stock solution of GNE-220 hydrochloride in DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of test compounds and control (GNE-220 and DMSO) to the 384-well assay plates.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing MAP4K4 enzyme, substrate, and ATP in kinase reaction buffer. The optimal concentrations of each component should be determined empirically.
-
Dispense the kinase reaction mixture into the assay plates containing the compounds.
-
Incubate the plates at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Assay Readout:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Quality Control:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Inhibition is calculated relative to the high (DMSO) and low (potent inhibitor like GNE-220) controls.
-
The Z'-factor should be calculated to assess the quality and robustness of the assay.[6][7][8] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7]
Z'-factor = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
SD_high and Mean_high: Standard deviation and mean of the high signal (DMSO) wells.
-
SD_low and Mean_low: Standard deviation and mean of the low signal (GNE-220) wells.
-
Secondary Screen: Cell-Based Phenotypic Assay
A relevant cell-based assay for MAP4K4 is the Human Umbilical Vein Endothelial Cell (HUVEC) sprouting assay, which assesses a key process in angiogenesis. GNE-220 has been shown to alter HUVEC sprout morphology. This assay can be adapted for a medium- to high-throughput format using automated microscopy and image analysis.
Experimental Workflow: Cell-Based HTS
References
- 1. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
GNE 220 hydrochloride solubility issues in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of GNE-220 hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of GNE-220 hydrochloride in aqueous solutions?
A1: GNE-220 hydrochloride is a salt form, which generally offers improved aqueous solubility and stability compared to the free base.[1] Published data indicates that it is soluble in water at approximately 5 mg/mL (10.53 mM), though ultrasonic assistance may be required to achieve complete dissolution.[2] For in vivo studies, a clear solution of at least 0.54 mg/mL (1.14 mM) has been achieved using specific formulations. However, solubility can be highly dependent on the specific aqueous buffer system being used.
Q2: My GNE-220 hydrochloride is not dissolving in my aqueous buffer. What could be the issue?
A2: Several factors can contribute to poor solubility in aqueous buffers. Small molecule kinase inhibitors like GNE-220 are often lipophilic (fat-soluble) in nature to effectively bind to the hydrophobic ATP-binding pocket of kinases, which inherently leads to low aqueous solubility.[3] Issues could stem from the buffer's pH, the final concentration of any organic co-solvent used for stock solutions, or the compound's tendency to precipitate upon dilution.
Q3: I'm observing precipitation when I dilute my DMSO stock of GNE-220 hydrochloride into my aqueous assay buffer. Why is this happening?
A3: This is a common phenomenon known as "crashing out" or precipitation. GNE-220 hydrochloride is readily soluble in organic solvents like DMSO at high concentrations.[2] When this concentrated stock is introduced into an aqueous buffer where its solubility is significantly lower, the abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.[3] The final concentration of DMSO is a critical factor; keeping it low (typically below 1%) is recommended, but may not be sufficient to prevent precipitation of highly insoluble compounds.[3]
Q4: How does the pH of my aqueous buffer affect the solubility of GNE-220 hydrochloride?
A4: The solubility of many kinase inhibitors, especially weakly basic compounds, is highly dependent on pH.[3][4] As a hydrochloride salt, GNE-220 is expected to be more soluble in acidic conditions (lower pH).[4] At a pH below the compound's pKa, its ionizable groups are more likely to be protonated, which generally increases its polarity and enhances its interaction with water, leading to improved solubility.[3] Conversely, in neutral or alkaline conditions, the compound may be in its less soluble, unionized form.[3]
Troubleshooting Guides
Issue 1: Difficulty Dissolving GNE-220 Hydrochloride Powder in Aqueous Buffer
If you are encountering issues with dissolving the solid GNE-220 hydrochloride directly into your aqueous buffer, follow this troubleshooting workflow.
Caption: Workflow for dissolving GNE-220 hydrochloride powder.
Issue 2: Precipitation After Diluting DMSO Stock Solution
If you observe precipitation when diluting your concentrated GNE-220 hydrochloride DMSO stock into an aqueous buffer, use the following guide.
Caption: Troubleshooting precipitation during dilution of DMSO stock.
Data Presentation
Table 1: Reported Solubility of GNE-220 Hydrochloride
| Solvent/Vehicle | Concentration | Method/Notes | Reference |
| Water (H₂O) | 5 mg/mL (10.53 mM) | Requires ultrasonic assistance. | [2] |
| Dimethyl Sulfoxide (DMSO) | 5.4 mg/mL (11.37 mM) | Requires ultrasonic assistance. | [2] |
| Formulation 1 | ≥ 0.54 mg/mL (1.14 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | |
| Formulation 2 | ≥ 0.54 mg/mL (1.14 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). | |
| Formulation 3 | ≥ 0.54 mg/mL (1.14 mM) | 10% DMSO, 90% Corn oil. |
Table 2: Common Excipients to Enhance Aqueous Solubility
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Co-solvents | DMSO, Ethanol, Polyethylene Glycols (PEGs), Propylene Glycol | <1% (DMSO), variable for others | Increases the polarity of the aqueous solution, aiding in the dissolution of lipophilic compounds.[5] |
| Surfactants | Tween® 80, Triton™ X-100, Pluronic® F-68 | 0.01% - 0.1% | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[3][6] |
| Cyclodextrins | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Variable (e.g., 20%) | Have a hydrophobic interior and a hydrophilic exterior, encapsulating the drug molecule to enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of GNE-220 hydrochloride (M.W. 474.99 g/mol ) in DMSO.
-
Weigh the Compound: Accurately weigh a precise amount of GNE-220 hydrochloride (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight, calculate the volume of high-purity, anhydrous DMSO required to achieve the desired concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
For 1 mg of GNE-220 HCl to make a 10 mM stock:
-
Volume (L) = 0.001 g / (474.99 g/mol * 0.01 mol/L) = 0.0002105 L = 210.5 µL
-
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the GNE-220 hydrochloride.
-
Mixing: Vortex the solution for 1-2 minutes.
-
Sonication: If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[2][5] Gentle warming to 37°C can also be applied if necessary, but first confirm the compound's temperature stability.[5]
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C. It is recommended to aliquot the solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[5]
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer to Avoid Precipitation
This protocol provides a method for diluting a concentrated DMSO stock into an aqueous buffer while minimizing the risk of precipitation.
-
Prepare Intermediate Dilutions (Optional but Recommended): If a very low final concentration is required, perform initial serial dilutions in 100% DMSO before adding to the aqueous buffer.[3]
-
Prepare Final Aqueous Buffer: Ensure your aqueous buffer (e.g., PBS, Tris-HCl) is prepared and at the desired pH and temperature. If using solubility enhancers like surfactants, add them to the buffer at this stage.
-
Perform the Dilution: Critically, add the small volume of the DMSO stock solution to the larger volume of the aqueous buffer , not the other way around.[5]
-
Rapid Mixing: Immediately after adding the DMSO stock to the buffer, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[5] This helps prevent localized high concentrations of the compound that can initiate precipitation.
-
Visual Inspection: Visually inspect the final solution for any signs of cloudiness or precipitate. If the solution is not clear, the kinetic solubility of GNE-220 hydrochloride in that specific buffer and at that concentration has likely been exceeded.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1% - 0.5%) and is kept consistent across all experimental conditions, including vehicle controls.[5][7]
References
how to dissolve GNE 220 hydrochloride for cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving GNE 220 hydrochloride for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] For some applications, it can also be dissolved in water.[1][2][3]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound is provided in the table below. Please note that using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][3]
Q3: How should I store the this compound solid and its stock solution?
A3: The solid form of this compound should be stored at 4°C, sealed, and away from moisture.[1][3] Once dissolved, the stock solution should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][3]
Q4: What are the typical working concentrations of this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. For example, in human umbilical vein endothelial cells (HUVEC) sprouting assays, concentrations ranging from 0.1 nM to 10,000 nM have been used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: The compound does not fully dissolve in the solvent.
-
Possible Cause: The solution may be supersaturated, or the compound requires more energy to dissolve.
-
Solution:
Issue 2: The compound precipitates out of solution when diluted into aqueous cell culture medium.
-
Possible Cause: The final concentration of DMSO in the medium may not be sufficient to keep the compound in solution, or the compound has limited solubility in aqueous solutions.
-
Solution:
-
Increase the final DMSO concentration in your culture medium. However, be mindful of the DMSO tolerance of your specific cell line, as high concentrations can be toxic. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same percentage of DMSO) in your experiments.
-
Prepare a more diluted stock solution in DMSO before further dilution into the cell culture medium.
-
Add the diluted compound to the medium dropwise while vortexing or stirring to ensure rapid and even distribution.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: This could be due to improper storage and handling of the stock solution, leading to degradation of the compound.
-
Solution:
Quantitative Data Summary
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 5.4 | 11.37 | Ultrasonic assistance is needed. Use of newly opened DMSO is recommended.[1][2][3] |
| Water | 5.0 | 10.53 | Ultrasonic assistance is needed.[1][2][3] |
| PBS | 11.11 | 23.39 | - |
Molecular Weight of this compound: 474.99 g/mol [1][4]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.75 mg of the compound (Mass = Molar Concentration x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 474.99 g/mol = 0.00475 g = 4.75 mg).
-
Adding the Solvent: Add the calculated amount of high-quality, anhydrous DMSO to the vial containing the this compound powder. For 4.75 mg, you would add 1 mL of DMSO.
-
Dissolving the Compound:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate until the solution is clear. Gentle warming can also be applied if necessary.
-
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to ensure sterility for cell culture applications.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Application to Cells: Immediately add the freshly prepared working solution to your cell cultures.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound dissolution.
References
Technical Support Center: Optimizing GNE-220 Hydrochloride Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GNE-220 hydrochloride in in-vitro assays. Our resources include detailed protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is GNE-220 hydrochloride and what is its primary target?
A1: GNE-220 hydrochloride is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). It is a valuable tool for studying the roles of MAP4K4 in various cellular processes.
Q2: What is the expected IC50 range for GNE-220 hydrochloride?
A2: The IC50 value for GNE-220 hydrochloride can vary depending on the cell line, assay conditions, and ATP concentration. However, it is a highly potent inhibitor, with reported IC50 values in the low nanomolar range. For instance, against the isolated MAP4K4 enzyme, the IC50 is approximately 7 nM. In cell-based assays, the potency may vary.
Q3: I am observing high variability in my IC50 results between experiments. What are the potential causes?
A3: High variability in IC50 data can stem from several factors, including inconsistent cell seeding density, variations in cell passage number, changes in media or serum lots, and imprecise control over incubation times. Ensure that a single-cell suspension is achieved before seeding to avoid clumping and that the compound is thoroughly mixed into the media.
Q4: My dose-response curve is not sigmoidal and does not reach 100% inhibition. What should I do?
A4: An incomplete or non-sigmoidal dose-response curve can occur if the concentration range of GNE-220 hydrochloride is not optimal. It is advisable to perform a wide range of dilutions in the initial experiment to determine the appropriate concentration range. If the issue persists, it could be due to the specific biology of the cell line or potential off-target effects at very high concentrations.
Q5: Can I use different methods to calculate the IC50 value?
A5: Yes, various software programs and equations can be used to calculate IC50 values. However, it is crucial to use a consistent method within a single study to ensure comparability of the data. Different calculation methods can yield slightly different IC50 values.
Data Presentation: GNE-220 Hydrochloride IC50 Values
The following table summarizes the reported IC50 values for GNE-220, providing a reference for its activity against its primary target and other related kinases.
| Target | IC50 (nM) | Assay Type |
| MAP4K4 | 7 | Biochemical Assay |
| MINK (MAP4K6) | 9 | Biochemical Assay |
| DMPK | 476 | Biochemical Assay |
| KHS1 (MAP4K5) | 1100 | Biochemical Assay |
Experimental Protocols
Detailed Protocol for IC50 Determination using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of GNE-220 hydrochloride on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
GNE-220 hydrochloride
-
Selected cancer cell line
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of GNE-220 hydrochloride in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GNE-220 hydrochloride.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the GNE-220 hydrochloride concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
MAP4K4 Signaling Pathway
Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of GNE-220 hydrochloride.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of GNE-220 hydrochloride.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a single-cell suspension before plating and use a multichannel pipette for consistency. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for experimental samples. Fill them with PBS or media instead. | |
| Incomplete mixing of the compound | Gently tap or use a plate shaker after adding GNE-220 hydrochloride to ensure even distribution. | |
| Dose-response curve does not reach a plateau | Concentration range is too narrow | Perform a broader range of serial dilutions in the initial experiment to identify the effective concentration range. |
| Compound insolubility at high concentrations | Check the solubility of GNE-220 hydrochloride in your culture medium and ensure it is fully dissolved. | |
| Cell viability is greater than 100% at low concentrations | Hormesis effect | This can sometimes be a biological effect of the compound at very low doses. Ensure your controls are accurate and consider if this is a reproducible phenomenon. |
| Inaccurate background subtraction | Ensure proper blank controls (media only) are included and subtracted from all readings. | |
| Inconsistent IC50 values across different experiments | Variation in cell passage number or health | Use cells within a consistent and narrow passage number range. Regularly check for cell viability and morphology. |
| Different lots of serum or media | Test new lots of reagents before use in critical experiments to ensure they do not affect cell growth or drug sensitivity. | |
| Variations in incubation times | Use a precise timer for all incubation steps to ensure consistency between experiments. |
GNE 220 hydrochloride off-target effects on MINK and DMPK
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing GNE-220 hydrochloride. The focus is on addressing potential off-target effects on MINK (MAP4K6) and DMPK kinases that may be encountered during experimentation.
Troubleshooting Guide: Unexpected Results with GNE-220
Researchers using GNE-220, a potent inhibitor of MAP4K4, may encounter unexpected phenotypic outcomes or signaling pathway alterations.[1][2][3][4] These can often be attributed to its off-target effects, particularly on MINK and DMPK.[1][2][3][4] This guide provides potential causes and solutions for common issues.
| Issue | Potential Cause | Recommended Solution |
| 1. Cellular phenotype does not align with known MAP4K4 inhibition effects. | The observed phenotype may be a result of GNE-220's inhibitory action on MINK or DMPK, which are involved in various cellular processes including cytoskeletal rearrangement and cell motility.[5][6] | - Perform a rescue experiment by overexpressing a GNE-220-resistant mutant of MAP4K4. If the phenotype persists, it is likely due to off-target effects. - Use siRNA/shRNA to specifically knock down MINK or DMPK to see if the phenotype is replicated. - Test other selective MAP4K4 inhibitors with different chemical scaffolds to see if they produce the same effect.[7] |
| 2. Alterations in signaling pathways not typically associated with MAP4K4 are observed. | GNE-220 may be inhibiting MINK, which is known to be involved in the JNK signaling pathway, or DMPK, which can interact with Rho family GTPases.[8][9] | - Profile the kinome of your experimental system after GNE-220 treatment to identify unintended inhibited kinases. - Use Western blotting to probe for changes in phosphorylation of known MINK or DMPK substrates. |
| 3. Inconsistent results between different cell lines or experimental models. | The expression levels of MAP4K4, MINK, and DMPK can vary significantly between cell types, leading to different responses to GNE-220. | - Quantify the relative protein expression levels of MAP4K4, MINK, and DMPK in your cell lines of interest via Western blot or mass spectrometry. - Titrate GNE-220 concentrations for each cell line to establish a therapeutic window where on-target effects are maximized and off-target effects are minimized. |
| 4. High levels of cytotoxicity at concentrations effective for MAP4K4 inhibition. | The observed cytotoxicity may be a consequence of inhibiting MINK or DMPK, which play roles in cell survival and homeostasis.[7] | - Perform a dose-response curve and determine the IC50 for cytotoxicity. Compare this with the IC50 for MAP4K4 inhibition in your system. - Assess markers of apoptosis and cell cycle arrest to understand the mechanism of cell death. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of GNE-220 on MINK and DMPK?
A1: GNE-220 hydrochloride is a potent inhibitor of MAP4K4 with an IC50 of 7 nM.[1][2][3][4] However, it also exhibits inhibitory activity against other kinases. Notably, it inhibits MINK (MAP4K6) with an IC50 of 9 nM and DMPK with an IC50 of 476 nM.[1][2][3][4] Given the close IC50 value for MINK, researchers should be particularly aware of potential overlapping effects.
Q2: How can I distinguish between on-target and off-target effects of GNE-220 in my experiments?
A2: Differentiating on-target from off-target effects is crucial for accurate data interpretation.[10] A multi-pronged approach is recommended:
-
Use orthogonal controls: Employ structurally different inhibitors that target the same primary kinase (MAP4K4) to see if they replicate the observed phenotype.
-
Genetic approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the target kinase (MAP4K4) or the potential off-target kinases (MINK, DMPK) and compare the outcomes to those from GNE-220 treatment.
-
Rescue experiments: Introduce a drug-resistant version of the primary target kinase into your system. If the effects of GNE-220 are reversed, they are likely on-target.
Q3: At what concentrations of GNE-220 should I be concerned about off-target effects on MINK and DMPK?
A3: Given that the IC50 of GNE-220 for MINK is 9 nM, which is very close to its IC50 for MAP4K4 (7 nM), it is advisable to be cautious even at low nanomolar concentrations.[1][2][3][4] Off-target effects on DMPK (IC50 = 476 nM) are more likely to be observed at higher concentrations.[1][2][3][4] It is recommended to perform a dose-response analysis in your specific experimental system to determine the concentration at which you observe the desired on-target effect without significant off-target engagement.
Q4: Are there commercially available assays to measure MINK and DMPK activity?
A4: Yes, there are several commercially available kinase assay kits. For MINK, luminescent-based assays such as the ADP-Glo™ Kinase Assay are available, which measure the amount of ADP produced during the kinase reaction.[5][11][12] For DMPK, both radiometric assays using radio-labeled ATP and ELISA-based kits for protein quantification are available.[8][13][14]
Quantitative Data Summary
The following table summarizes the reported IC50 values for GNE-220 hydrochloride against its primary target and key off-targets. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) | Reference |
| MAP4K4 | 7 | [1][2][3][4] |
| MINK (MAP4K6) | 9 | [1][2][3][4] |
| DMPK | 476 | [1][2][3][4] |
| KHS1 (MAP4K5) | 1100 | [1][2][3][4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine GNE-220 IC50 for MINK
This protocol is adapted from commercially available ADP-Glo™ kinase assay platforms.
Materials:
-
Recombinant human MINK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ADP-Glo™ Kinase Assay Kit (contains kinase buffer, ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent)
-
GNE-220 hydrochloride
-
White, opaque 96-well plates
Procedure:
-
Prepare GNE-220 dilutions: Create a serial dilution of GNE-220 in kinase buffer. The final concentrations should bracket the expected IC50 (e.g., 0.1 nM to 1 µM). Also, prepare a vehicle control (DMSO).
-
Set up kinase reaction:
-
Add 5 µL of each GNE-220 dilution or vehicle to the wells of the 96-well plate.
-
Add 10 µL of a solution containing recombinant MINK1 enzyme and MBP substrate in kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
-
Incubation and measurement: Incubate at room temperature for 30 minutes and then measure the luminescence using a plate reader.
-
Data analysis: Plot the luminescence signal against the log of the GNE-220 concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Immunoprecipitation-Based Kinase Assay for DMPK Activity
This protocol allows for the assessment of DMPK activity from cell lysates.
Materials:
-
Cells expressing HA-tagged DMPK
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)
-
Anti-HA antibody conjugated to beads (e.g., Protein A/G Sepharose)
-
Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Synthetic peptide substrate for DMPK (e.g., KKSRGDYMTMQIG)
-
[γ-³²P]ATP
-
GNE-220 hydrochloride
-
P81 phosphocellulose paper
-
1% phosphoric acid
Procedure:
-
Cell Lysis: Lyse the cells expressing HA-DMPK and clarify the lysate by centrifugation.
-
Immunoprecipitation: Incubate the cell lysate with anti-HA antibody-conjugated beads to capture DMPK.
-
Washing: Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing the DMPK peptide substrate and the desired concentration of GNE-220 or vehicle.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
-
Incubation: Incubate at 30°C for 20-30 minutes with gentle agitation.
-
Stopping the reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measurement: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the radioactivity counts in the GNE-220 treated samples to the vehicle control to determine the extent of inhibition.
Visualizations
Caption: GNE-220 inhibits MAP4K4, MINK, and DMPK signaling.
Caption: Workflow for investigating off-target effects of GNE-220.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. MINK1 Kinase Enzyme System [worldwide.promega.com]
- 6. Clinical Potential of Misshapen/NIKs-Related Kinase (MINK) 1—A Many-Sided Element of Cell Physiology and Pathology [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: GNE-220 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing GNE-220 hydrochloride in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is GNE-220 hydrochloride and what is its primary mechanism of action?
GNE-220 hydrochloride is a potent and highly selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3][4][5] Its primary mechanism of action is the inhibition of the catalytic activity of the MAP4K4 enzyme. The IC50 value for GNE-220 against MAP4K4 has been determined to be 7 nM in biochemical assays.[1][2][3][4][5] GNE-220 has also been shown to inhibit other kinases at higher concentrations, including MINK (MAP4K6), DMPK, and KHS1 (MAP4K5).[2][3]
Q2: What are the known effects of GNE-220 hydrochloride on cells?
In vitro studies have demonstrated that GNE-220 hydrochloride can alter the morphology of Human Umbilical Vein Endothelial Cells (HUVECs), reducing pERM+ retraction fibers and increasing the number of active-INTβ1+ long focal adhesions.[2][3] While specific cytotoxicity data across a broad range of cancer cell lines is not extensively available in the public domain, as a MAP4K4 inhibitor, it is anticipated to modulate cellular processes such as proliferation, apoptosis, and cell cycle progression in susceptible cell types.
Q3: How should I dissolve and store GNE-220 hydrochloride?
GNE-220 hydrochloride is soluble in aqueous solutions and DMSO. For in vitro experiments, it is common to prepare a stock solution in DMSO. Please refer to the manufacturer's product data sheet for specific solubility information. Stock solutions in DMSO should be stored at -20°C or -80°C. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[3]
Q4: What are the potential off-target effects of GNE-220 hydrochloride?
While GNE-220 is a selective inhibitor of MAP4K4, it can inhibit other kinases at higher concentrations, such as MINK, DMPK, and KHS1.[2][3] It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects in your specific cellular model.
Troubleshooting Guides
| Issue | Possible Cause | Recommendation |
| Inconsistent results in cell viability assays | Compound precipitation: GNE-220 hydrochloride may precipitate at high concentrations in culture media. | Visually inspect the media for any precipitate. Prepare fresh dilutions for each experiment. Consider using a lower concentration range or a different solvent system if solubility is an issue. |
| Cell plating inconsistency: Uneven cell distribution in multi-well plates. | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and be consistent with your plating technique. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. | |
| Variable incubation times: Inconsistent exposure of cells to the compound. | Standardize the incubation time for all experiments. Use a timer and process plates in a consistent order. | |
| High background in apoptosis assays | Necrotic cells: High levels of necrosis can lead to non-specific staining. | Ensure gentle handling of cells during harvesting and staining to minimize mechanical damage. Use a viability dye (e.g., propidium (B1200493) iodide) to distinguish between apoptotic and necrotic cells. |
| Over-incubation with staining reagents: Can lead to increased background fluorescence. | Optimize the incubation time with Annexin V and propidium iodide for your specific cell line. | |
| No observable effect on cell cycle | Inappropriate concentration range: The concentrations tested may be too low to induce a cell cycle arrest. | Perform a broad dose-response curve to determine the effective concentration range for your cell line. |
| Incorrect timing of analysis: The time point of analysis may not be optimal to observe cell cycle changes. | Conduct a time-course experiment to identify the optimal time point for observing cell cycle arrest after treatment. | |
| Cell line resistance: The chosen cell line may not be sensitive to MAP4K4 inhibition. | Consider using a panel of cell lines with varying expression levels of MAP4K4 or known dependence on the MAP4K4 signaling pathway. |
Quantitative Cytotoxicity Data
Researchers are encouraged to determine the IC50 values of GNE-220 hydrochloride in their specific cell lines of interest. The following table provides a template for recording and comparing such data.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Assay Method | Reference |
| e.g., MCF-7 | Breast | 72 | [Enter Data] | MTT | [Your Data] |
| e.g., A549 | Lung | 72 | [Enter Data] | MTT | [Your Data] |
| e.g., U87-MG | Glioblastoma | 72 | [Enter Data] | SRB | [Your Data] |
| e.g., HCT116 | Colon | 72 | [Enter Data] | CellTiter-Glo | [Your Data] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential cytotoxicity of GNE-220 hydrochloride.
Cell Viability Assessment: MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
GNE-220 hydrochloride
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of GNE-220 hydrochloride in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
GNE-220 hydrochloride
-
Target cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of GNE-220 hydrochloride for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
GNE-220 hydrochloride
-
Target cancer cell lines
-
6-well cell culture plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with GNE-220 hydrochloride for the desired time.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
MAP4K4 Signaling Pathway
References
GNE 220 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of GNE 220 hydrochloride. Below you will find frequently asked questions, troubleshooting guides, and handling protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a dry, dark environment at -20°C.[1][2][3] Some suppliers also indicate that storage at 2-8°C, when desiccated, is suitable.[4] Always refer to the Certificate of Analysis provided with your specific lot for the most accurate information.
2. What is the expected shelf life of this compound?
When stored correctly, this compound is expected to have a shelf life of at least 12 months.[2] One supplier suggests a shelf life of up to 1095 days (3 years).[4]
3. How should I store stock solutions of this compound?
The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions, it is recommended to aliquot and store them to avoid repeated freeze-thaw cycles.[1] Recommended storage conditions for solutions are:
4. In which solvents is this compound soluble?
This compound is soluble in DMSO and water.[1][2][4] It is important to note that ultrasonic assistance is needed for dissolution.[1][2][4] It has been noted that the hygroscopic nature of DMSO can significantly impact the solubility of the product, so using newly opened DMSO is recommended.[1]
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | -20°C | ≥ 12 months | Store in a dry, dark place.[1][2] |
| Solid | 2-8°C | Not specified | Must be stored desiccated.[4] |
| Stock Solution | 0-4°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1][2] |
| Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Solubility Data
| Solvent | Concentration | Molarity | Notes |
| DMSO | 5.4 mg/mL | 11.37 mM | Requires sonication. Use newly opened DMSO.[1][2][4] |
| Water | 5 mg/mL | 10.53 mM | Requires sonication.[1][2][4] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound (Molecular Weight: 474.99 g/mol ) in DMSO.
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.75 mg of this compound.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound. For a 10 mM solution with 4.75 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution briefly and then place it in an ultrasonic bath until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use vials to prevent degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.[1]
Troubleshooting Guides
Issue: The compound is not fully dissolving in the solvent.
-
Solution:
-
Ensure you are using a high-purity, anhydrous solvent, especially when working with DMSO, as it is hygroscopic.[1]
-
Increase the duration of sonication.
-
Gentle warming of the solution may aid in dissolution. However, be cautious as excessive heat can lead to degradation.
-
If precipitation occurs upon cooling, consider preparing a more dilute stock solution.
-
Issue: I am observing a loss of compound activity in my experiments.
-
Solution:
-
Improper Storage: Verify that both the solid compound and the stock solutions have been stored at the recommended temperatures and protected from light and moisture.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solutions by preparing single-use aliquots.[1]
-
Solution Age: If your stock solution has been stored for an extended period, consider preparing a fresh stock. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
-
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Factors influencing the stability of this compound.
References
GNE-220 Hydrochloride Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GNE-220 hydrochloride in western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is GNE-220 hydrochloride and what is its primary target?
GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] It functions by blocking the kinase activity of MAP4K4, which is involved in various cellular signaling pathways.
Q2: What are the known downstream effects of MAP4K4 inhibition by GNE-220 that can be monitored by western blot?
Inhibition of MAP4K4 by GNE-220 has been shown to reduce the phosphorylation of Ezrin/Radixin/Moesin (ERM) proteins.[3][4] Therefore, a common application of western blotting in this context is to assess the levels of phosphorylated ERM (pERM) relative to total ERM protein. Additionally, MAP4K4 is known to be an upstream regulator of the JNK and ERK signaling pathways in certain cell types.[3][5] Consequently, western blot analysis can be used to examine changes in the phosphorylation status of key proteins in these pathways, such as JNK and ERK.
Q3: What are the critical considerations when preparing samples for western blotting of phosphorylated proteins after GNE-220 treatment?
Given that GNE-220 is a kinase inhibitor, the primary readout is often a change in protein phosphorylation, which can be transient and susceptible to degradation.[6][7] Key considerations include:
-
Use of Inhibitors: It is crucial to add both protease and phosphatase inhibitors to the lysis buffer to preserve the phosphorylation state of the target proteins.[6][8][9]
-
Sample Freshness: Use freshly prepared lysates whenever possible to minimize protein degradation and dephosphorylation.[8][10]
-
Keep Samples Cold: All sample preparation steps should be performed on ice or at 4°C to reduce enzymatic activity.[6][9]
Troubleshooting Guide
This guide addresses common issues encountered during western blot analysis following treatment with GNE-220 hydrochloride.
Issue 1: Weak or No Signal for Phosphorylated Target Protein
A faint or absent band for the phosphorylated protein of interest is a frequent problem. Here are potential causes and solutions:
| Possible Cause | Recommended Solution |
| Low Abundance of Phosphorylated Protein | Increase the amount of protein loaded onto the gel.[7] Consider immunoprecipitation to enrich the target protein before western blotting.[6][9] |
| Suboptimal Primary Antibody Concentration | Optimize the primary antibody concentration by performing a titration. Start with the manufacturer's recommended dilution and test several higher and lower concentrations. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high molecular weight proteins. |
| Inactive Secondary Antibody or Substrate | Ensure that the HRP-conjugated secondary antibody and the ECL substrate are not expired and have been stored correctly. Use a more sensitive substrate if the signal is consistently low.[6][7] |
| Dephosphorylation of Target Protein | Ensure that freshly prepared phosphatase inhibitors were added to the lysis buffer.[6][8][10] |
Issue 2: High Background on the Western Blot
High background can obscure the specific signal, making data interpretation difficult.
| Possible Cause | Recommended Solution |
| Inappropriate Blocking Agent | When detecting phosphorylated proteins, avoid using non-fat dry milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background.[6][11][12] Use Bovine Serum Albumin (BSA) instead. |
| Primary Antibody Concentration Too High | Reduce the concentration of the primary antibody. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.[13] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process.[14] |
| Contaminated Buffers | Prepare fresh buffers and filter them to remove any particulates.[14] |
Experimental Protocols
General Protocol for Western Blot Analysis of Phospho-ERM after GNE-220 Hydrochloride Treatment
This protocol provides a general workflow. Optimal conditions for specific cell lines and antibodies should be determined empirically.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of GNE-220 hydrochloride or vehicle control for the specified time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., anti-phospho-ERM) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
-
Stripping and Reprobing (Optional):
-
To normalize for protein loading, the membrane can be stripped and reprobed for the total form of the target protein (e.g., total ERM) or a housekeeping protein (e.g., GAPDH, β-actin).
-
Visualizations
Caption: A general workflow for western blot analysis after GNE-220 treatment, highlighting key troubleshooting points.
Caption: A simplified signaling pathway of MAP4K4 and its inhibition by GNE-220 hydrochloride.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Inhibition of MAP4K4 signaling initiates metabolic reprogramming to protect hepatocytes from lipotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bio-rad.com [bio-rad.com]
- 15. arigobio.com [arigobio.com]
GNE 220 hydrochloride inconsistent results in vitro
Welcome to the technical support center for GNE-220 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in in vitro experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides for common issues, detailed experimental protocols, and key technical data.
Frequently Asked Questions (FAQs)
Q1: What is GNE-220 hydrochloride and what is its primary target?
GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with an IC50 of 7 nM.[1][2][3][4][5] It plays a crucial role in regulating cellular processes such as cell motility, inflammation, and proliferation.[2][6]
Q2: Does GNE-220 hydrochloride have off-target effects?
Yes, while GNE-220 is highly selective for MAP4K4, it has been shown to inhibit other kinases at higher concentrations. Notably, it inhibits MINK (MAP4K6), DMPK, and KHS1 (MAP4K5) with IC50 values of 9 nM, 476 nM, and 1.1 µM, respectively.[1][2][3] Unexplained or inconsistent results could be due to these off-target activities, especially at higher concentrations.
Q3: What is the recommended solvent and storage condition for GNE-220 hydrochloride?
GNE-220 hydrochloride is soluble in both DMSO (5.4 mg/mL or 11.37 mM) and water (5 mg/mL or 10.53 mM); ultrasonic treatment may be needed for complete dissolution.[1][7] For stock solutions, it is recommended to use freshly opened, non-hygroscopic DMSO.[1][7] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots.[1]
Q4: What is the difference between GNE-220 and GNE-220 hydrochloride?
GNE-220 is the free base form, while GNE-220 hydrochloride is the salt form. The hydrochloride salt form generally offers enhanced water solubility and stability, though both forms are expected to exhibit comparable biological activity at equivalent molar concentrations.[2][8]
Troubleshooting Inconsistent In Vitro Results
Inconsistent results with GNE-220 hydrochloride can arise from several factors, ranging from compound handling to experimental design. This guide addresses the most common issues.
Problem 1: High Variability in Potency (IC50) Between Experiments
High variability in the measured IC50 is a frequent issue. This can manifest as significant shifts in the dose-response curve from one experiment to the next.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Compound Solubility Issues | GNE-220 hydrochloride may not be fully dissolved, leading to an inaccurate effective concentration. Hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[1] | Always use freshly opened, high-purity DMSO for preparing stock solutions.[1] Briefly sonicate the solution to ensure complete dissolution.[1][7] Visually inspect for any precipitate before diluting to your final concentrations. |
| Cell Health and Density | The physiological state of your cells can impact their response to inhibitors. Over-confluent or unhealthy cells may show altered signaling pathways. | Ensure your cells are in the logarithmic growth phase and have high viability.[9] Seed cells at a consistent density across all experiments. Regularly check for changes in cell morphology. |
| Assay Incubation Time | The inhibitory effect of GNE-220 can be time-dependent. Insufficient or variable incubation times can lead to inconsistent results. | Optimize the incubation time for your specific cell line and assay. Once determined, maintain a consistent incubation period for all subsequent experiments. |
| Inaccurate Pipetting | Small volumes of concentrated inhibitor are often used, where minor pipetting errors can lead to large variations in the final concentration. | Use calibrated pipettes and appropriate tip sizes for the volumes being dispensed. For serial dilutions, ensure thorough mixing at each step. |
Problem 2: Discrepancy Between Biochemical and Cell-Based Assay Results
You may observe high potency in a biochemical (e.g., purified kinase) assay but significantly lower potency in a cell-based assay.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Low Cell Permeability | The compound may not efficiently cross the cell membrane to reach its intracellular target, MAP4K4. | Consider using cell lines with higher permeability or employing transfection reagents if applicable. Be aware that the cellular IC50 may be inherently higher than the biochemical IC50. |
| Drug Efflux Pumps | Cells may actively transport the compound out via efflux pumps like P-glycoprotein, reducing the intracellular concentration. | Test for the presence of common efflux pump inhibitors to see if this potentiates the effect of GNE-220. |
| Plasma Protein Binding | If your cell culture medium contains serum, the compound may bind to proteins like albumin, reducing its free and active concentration. | Perform assays in serum-free media for a defined period, or quantify the effect of serum on the compound's potency. |
Problem 3: Unexpected or Off-Target Phenotypes
The observed cellular phenotype may not align with the known functions of MAP4K4.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inhibition of Other Kinases | At higher concentrations, GNE-220 inhibits other kinases such as MINK, DMPK, and KHS1, which could contribute to the observed phenotype.[1][2][3] | Perform dose-response experiments and correlate the phenotype with the known IC50 values for MAP4K4 and its off-targets. Use a structurally different MAP4K4 inhibitor as a control to confirm the phenotype is on-target. |
| Context-Dependent MAP4K4 Function | The function of MAP4K4 can be highly dependent on the cell type and the specific signaling context.[2] | Review the literature for the role of MAP4K4 in your specific cellular model. Consider using siRNA or CRISPR to knock down MAP4K4 and see if it phenocopies the inhibitor's effect. |
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for GNE-220 hydrochloride.
Table 1: Kinase Inhibitory Activity of GNE-220
| Kinase Target | IC50 (nM) |
| MAP4K4 | 7[1][2][3][4][5] |
| MINK (MAP4K6) | 9[1][2][3] |
| DMPK | 476[1][2][3] |
| KHS1 (MAP4K5) | 1100[1][2][3] |
Table 2: Solubility and Storage of GNE-220 Hydrochloride
| Parameter | Value |
| Solubility in DMSO | 5.4 mg/mL (11.37 mM)[1][7] |
| Solubility in Water | 5 mg/mL (10.53 mM)[1][7] |
| Storage (Solid) | 4°C, sealed from moisture[1] |
| Storage (DMSO Stock) | -80°C (6 months); -20°C (1 month)[1][3] |
Experimental Protocols
Protocol 1: Preparation of GNE-220 Hydrochloride Stock Solution
-
Bring the vial of GNE-220 hydrochloride powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of freshly opened, anhydrous DMSO (for solubility of 5.4 mg/mL, which is ~11.37 mM, use the calculated volume for your desired concentration).
-
Vortex the solution and then sonicate for 5-10 minutes in a water bath to ensure complete dissolution.[1][7]
-
Visually inspect the solution to confirm there is no precipitate.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][3]
Protocol 2: In Vitro Kinase Assay
This protocol is adapted from a general kinase assay methodology.
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100).[2]
-
Add purified, active MAP4K4 enzyme to the wells of a microplate.
-
Add serial dilutions of GNE-220 hydrochloride (or DMSO as a vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate (e.g., a relevant peptide) and ATP.
-
Incubate the reaction for a predetermined time (e.g., 45 minutes) at room temperature.[2]
-
Stop the reaction and quantify the remaining ATP using a commercial kit such as Kinase-Glo®.
-
Calculate the percent inhibition for each concentration of GNE-220 and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based HUVEC Sprouting Assay
This protocol is based on methodologies used to assess the effect of GNE-220 on endothelial cells.[1][2][3]
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete EGM-2 medium.[1][2]
-
Coat microcarrier beads with HUVECs and embed them in a fibrin (B1330869) gel in a multi-well plate.
-
Add complete EGM-2 medium containing various concentrations of GNE-220 hydrochloride (e.g., 0.1 nM to 10,000 nM) or DMSO as a vehicle control.[1][2][3]
-
Incubate the plate for the desired period (e.g., 24-48 hours) to allow for endothelial sprouting.
-
Fix and stain the cells (e.g., with a fluorescent phalloidin (B8060827) stain for actin).
-
Image the sprouts using microscopy and quantify sprouting parameters such as sprout length and number.
-
Analyze the dose-dependent effect of GNE-220 on HUVEC sprouting.
Visualizations
Caption: GNE-220 hydrochloride inhibits the MAP4K4 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 7. pharmaron.com [pharmaron.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biocompare.com [biocompare.com]
Technical Support Center: Minimizing GNE-220 Hydrochloride Off-Target Kinase Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target kinase activity of GNE-220 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of GNE-220 hydrochloride and what are its known off-target kinases?
GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with a reported IC50 of 7 nM.[1][2][3] However, like many kinase inhibitors, it can exhibit activity against other kinases. Known off-target kinases for GNE-220 include MAP4K5 (KHS1), MAP4K6 (MINK), and Dystrophia Myotonica Protein Kinase (DMPK).[1][2][3]
Q2: I am observing a cellular phenotype that doesn't align with the known function of MAP4K4. How can I determine if this is an off-target effect?
This is a strong indication of potential off-target activity. A standard method to verify this is to perform a rescue experiment.[4] Overexpressing a drug-resistant mutant of the intended target kinase (MAP4K4) should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[4] Further investigation using kinome-wide profiling can help identify these off-targets.[4][5]
Q3: How can I proactively identify potential off-target effects of GNE-220 hydrochloride in my experimental system?
Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results. A common and highly recommended approach is to perform a kinase selectivity profile by screening GNE-220 against a large panel of kinases.[4][6] Several commercial services offer comprehensive kinome screening. Additionally, chemical proteomics approaches can identify a broader range of protein interactions, including non-kinase off-targets.[1]
Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?
To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of GNE-220 that still engages MAP4K4.[4] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of on-target inhibition can help distinguish between on-target and off-target effects.[4] Using a structurally unrelated inhibitor that also targets MAP4K4 can help confirm that the observed phenotype is due to on-target inhibition.[4]
Troubleshooting Guides
Issue: Inconsistent IC50 values between biochemical and cellular assays.
-
Possible Cause: High intracellular ATP concentrations in cell-based assays can compete with ATP-competitive inhibitors like GNE-220, leading to a higher apparent IC50.[4] Biochemical assays are often performed at lower, sometimes non-physiological, ATP concentrations.
-
Troubleshooting Step: If possible, perform cellular assays in ATP-depleted conditions to see if the IC50 value shifts closer to the biochemical IC50.
-
Expected Outcome: A decrease in the cellular IC50 upon ATP depletion would suggest competition at the ATP-binding site is a significant factor.
Issue: Unexpected cytotoxicity or phenotype observed at effective concentrations.
-
Possible Cause: Inhibition of an unknown off-target kinase that plays a critical role in cell viability or the observed phenotype.[5][7]
-
Troubleshooting Step 1: Conduct a broad kinase selectivity screen (kinome profiling) at a concentration where the unexpected phenotype is observed (e.g., 10x the on-target IC50).[5]
-
Expected Outcome 1: Identification of potential off-target kinases that could be responsible for the observed phenotype.
-
Troubleshooting Step 2: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the expression of the suspected off-target kinase.
-
Expected Outcome 2: If the unexpected phenotype is diminished or absent after knockdown/knockout of the off-target kinase upon GNE-220 treatment, it confirms the off-target liability.
Quantitative Data: GNE-220 Hydrochloride Kinase Inhibition Profile
The following table summarizes the known inhibitory concentrations (IC50) of GNE-220 hydrochloride against its primary target and known off-target kinases. A significant difference between the on-target and off-target IC50 values suggests higher selectivity.
| Kinase Target | IC50 Value | Reference(s) |
| MAP4K4 (On-Target) | 7 nM | [1][2][3] |
| MAP4K5 (KHS1) | 1.1 μM | [1][2][3] |
| MAP4K6 (MINK) | 9 nM | [1][2][3] |
| DMPK | 476 nM | [1][2][3] |
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for Inhibitor Profiling (Radiometric)
This protocol describes a general method for in vitro kinase profiling to determine the IC50 values of GNE-220 against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
GNE-220 hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of GNE-220 hydrochloride in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to its respective well.
-
Add the serially diluted GNE-220 or DMSO (as a vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should ideally be at the Kₘ for each kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Capture Substrate: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each GNE-220 concentration compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[8]
Protocol 2: Cell-Based Assay to Confirm Off-Target Inhibition (Western Blot)
This protocol describes how to confirm if an off-target kinase, identified from a profiling screen, is inhibited by GNE-220 within a cellular context by examining the phosphorylation of its downstream substrate.
Materials:
-
Cell line expressing the off-target kinase of interest
-
GNE-220 hydrochloride
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-substrate (of the off-target kinase), anti-total-substrate, and an antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of GNE-220 hydrochloride (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the total substrate and then for the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. Normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of the substrate in GNE-220-treated cells compared to the control indicates cellular inhibition of the off-target kinase.[1]
Visualizations
Caption: MAP4K4 signaling and potential off-target effects of GNE-220.
Caption: Experimental workflow for investigating off-target effects.
Caption: Logical flow for troubleshooting unexpected experimental results.
References
Validation & Comparative
A Comparative Guide to the Efficacy of MAP4K4 Inhibitors: GNE-220 Hydrochloride and PF-06260933
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent small molecule inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): GNE-220 hydrochloride and PF-06260933. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool for their studies in areas such as oncology, inflammation, and metabolic diseases.
Mechanism of Action and Signaling Pathway
Both GNE-220 hydrochloride and PF-06260933 are potent and selective inhibitors of MAP4K4, a serine/threonine kinase that plays a crucial role in various cellular processes.[1][2] MAP4K4 is an upstream regulator of key signaling cascades, including the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways.[3] By inhibiting MAP4K4, these compounds block the downstream activation of these pathways, which are implicated in inflammation, cell migration, and insulin (B600854) resistance.[3]
Below is a diagram illustrating the targeted signaling pathway.
Quantitative Efficacy Data
The following tables summarize the reported in vitro potencies of GNE-220 hydrochloride and PF-06260933 against MAP4K4 and other kinases.
Table 1: MAP4K4 Inhibition Potency
| Compound | Assay Type | IC50 (nM) | Reference |
| GNE-220 hydrochloride | Kinase Assay | 7 | [1][4][5] |
| PF-06260933 | Kinase Assay | 3.7 | [2][6] |
| Cell-based Assay | 160 | [2][4] |
Table 2: Kinase Selectivity Profile
| Compound | Target Kinase | IC50 (nM) | Reference |
| GNE-220 | MINK (MAP4K6) | 9 | [1] |
| DMPK | 476 | [1] | |
| KHS1 (MAP4K5) | 1100 | [1] | |
| PF-06260933 | MINK1 | 8 | [6] |
| TNIK | 15 | [6] |
Comparative Efficacy in a Cancer Model
While direct head-to-head studies are limited, a study investigating radioresistant breast cancer cells utilized PF-06260933 and GNE-495, a compound designed based on GNE-220. This allows for an indirect comparison of their potential efficacy in a cancer context. Both inhibitors were shown to selectively target radioresistant cells.
Experimental Protocols
Below are generalized protocols for key experiments cited in the literature for assessing the efficacy of these inhibitors.
In Vitro Kinase Inhibition Assay (Generalized)
This protocol describes a common method for determining the IC50 value of an inhibitor against a target kinase.
Methodology:
-
Reagent Preparation: Recombinant MAP4K4 enzyme, substrate (e.g., a specific peptide), and the inhibitor (GNE-220 or PF-06260933) at various concentrations are prepared in a suitable assay buffer.
-
Incubation: The MAP4K4 enzyme and the inhibitor are pre-incubated together in the wells of a microplate to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination: After a set incubation period, the reaction is stopped, typically by adding a solution that chelates divalent cations necessary for enzyme activity.
-
Signal Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity, fluorescence, or luminescence-based assays.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell Viability Assay (Generalized)
This protocol outlines a typical procedure to assess the cytotoxic effects of the inhibitors on cultured cells.
Methodology:
-
Cell Seeding: Cells of interest (e.g., cancer cell lines) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of GNE-220 or PF-06260933. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or an MTT assay, which measures metabolic activity.
-
Data Analysis: The absorbance or fluorescence is read using a plate reader. The results are expressed as a percentage of the vehicle-treated control, and IC50 values for cytotoxicity can be calculated.
In Vivo Efficacy Study in a Mouse Model (Generalized for PF-06260933)
This protocol is based on published studies using PF-06260933 in mouse models of atherosclerosis.[6]
Methodology:
-
Animal Model: An appropriate mouse model is used (e.g., ApoE-/- mice fed a Western diet).
-
Compound Formulation and Administration: PF-06260933 is formulated in a suitable vehicle for oral administration. The compound is administered to the treatment group at a specific dose and frequency (e.g., 10 mg/kg, twice daily).[6] A control group receives the vehicle only.
-
Treatment Period: The treatment is carried out for a defined period (e.g., 6-10 weeks).
-
Endpoint Analysis: At the end of the study, various parameters are assessed. This can include measuring plaque formation in the aorta, analyzing blood glucose levels, and assessing levels of inflammatory markers.[6]
-
Statistical Analysis: The data from the treated and control groups are statistically compared to determine the in vivo efficacy of the compound.
Summary and Conclusion
Both GNE-220 hydrochloride and PF-06260933 are potent inhibitors of MAP4K4 with low nanomolar IC50 values in biochemical assays. PF-06260933 appears slightly more potent in kinase assays, though its potency is reduced in cell-based assays.[2][6] Both compounds exhibit some off-target activity against other kinases, particularly within the MAP4K family, which should be a consideration in experimental design.
The choice between these two inhibitors may depend on the specific research question, the experimental system being used, and the desired selectivity profile. For in vivo studies, the oral bioavailability and pharmacokinetic properties of PF-06260933 have been documented in the literature.[6] Researchers are encouraged to consult the primary literature for more detailed information to guide their selection of the most appropriate inhibitor for their studies.
References
- 1. Effects of MAP4K inhibition on neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-06260933 | MAPK | TargetMol [targetmol.com]
- 5. GNE 220 hydrochloride - Immunomart [immunomart.com]
- 6. caymanchem.com [caymanchem.com]
Validating MAP4K4 as the Target of GNE-220 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of experimental data and methodologies for validating Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) as the biological target of the selective inhibitor, GNE-220 hydrochloride. To offer a thorough perspective, this guide compares the biochemical and cellular activity of GNE-220 hydrochloride with two other well-characterized MAP4K4 inhibitors: PF-6260933 and DMX-5804. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at confirming target engagement and elucidating the functional consequences of MAP4K4 inhibition.
Data Presentation: Biochemical Potency and Selectivity
The cornerstone of validating a targeted inhibitor is quantifying its potency and selectivity. The following tables summarize the in vitro biochemical activity of GNE-220 hydrochloride and its alternatives against MAP4K4 and a selection of other kinases.
Table 1: Biochemical Potency of MAP4K4 Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| GNE-220 hydrochloride | MAP4K4 | 7 [1] |
| PF-6260933 | MAP4K4 | 3.7[2] |
| DMX-5804 | MAP4K4 | 3[3][4] |
Table 2: Kinase Selectivity Profile of MAP4K4 Inhibitors
| Compound | Off-Target Kinase | IC50 / pIC50 |
| GNE-220 hydrochloride | MINK (MAP4K6) | 9 nM[1] |
| DMPK | 476 nM[1] | |
| KHS1 (MAP4K5) | 1.1 µM[1] | |
| PF-6260933 | MINK1 | 8 nM[5][6] |
| TNIK | 13 nM[5][6] | |
| DMX-5804 | MINK1/MAP4K6 | pIC50: 8.18[3] |
| TNIK/MAP4K7 | pIC50: 7.96[3] | |
| GCK/MAP4K2 | pIC50: 6.50[3] | |
| KHS/MAP4K5 | pIC50: 6.36[3] | |
| MLK1/MAP3K9 | pIC50: 7.19[3] | |
| MLK3/MAP3K11 | pIC50: 6.99[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize MAP4K4 inhibitors.
Biochemical Kinase Assay (for GNE-220)
This protocol outlines a method to determine the in vitro inhibitory activity of GNE-220 on MAP4K4.
-
Enzyme and Substrate :
-
Recombinant His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation is expressed and purified from Sf9 insect cells.[1]
-
A synthetic moesin (B1176500) peptide (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin is used as the substrate.[1]
-
-
Assay Buffer : 50 mM HEPES pH 7.2, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100.[1]
-
Procedure :
-
Incubate 3 µg of the purified MAP4K4 kinase with the desired concentrations of GNE-220 hydrochloride (or DMSO as a vehicle control) for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 100 µM of the moesin peptide substrate and 3 µM ATP.[1]
-
Allow the reaction to proceed for 45 minutes at room temperature.[1]
-
Terminate the reaction and quantify the remaining ATP using a commercial kit such as KinaseGlo.[1] The luminescence signal is inversely proportional to kinase activity.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Human Umbilical Vein Endothelial Cell (HUVEC) Sprouting Assay
This cellular assay assesses the effect of MAP4K4 inhibition on angiogenesis in a 3D culture model. GNE-220 has been shown to alter HUVEC sprout morphology.[1]
-
Cell Culture :
-
Culture HUVECs in complete EGM-2 medium.[1]
-
-
Spheroid Formation :
-
Embedding and Treatment :
-
Collect the spheroids and embed them in a collagen[7][8] or fibrinogen[9] matrix in a 24-well plate.
-
Allow the matrix to polymerize for 30 minutes at 37°C.[7]
-
Add complete EGM-2 medium containing various concentrations of GNE-220 hydrochloride (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM) or DMSO as a vehicle control.[1]
-
-
Analysis :
-
Incubate for 24 hours to allow for sprout formation.[7]
-
Capture images of the spheroids using a microscope.
-
Quantify the number and length of sprouts emanating from each spheroid. A dose-dependent effect of GNE-220 on sprout morphology would validate its cellular activity.
-
Western Blot for Downstream Signaling
MAP4K4 is known to regulate the JNK signaling pathway.[10][11] This protocol details how to assess the effect of GNE-220 on this pathway.
-
Cell Treatment and Lysis :
-
Culture a suitable cell line (e.g., dorsal root ganglion neurons[12] or a cancer cell line with active JNK signaling) to 70-80% confluency.
-
Treat the cells with various concentrations of GNE-220 hydrochloride for a specified time (e.g., 3 hours[12]).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
-
SDS-PAGE and Immunoblotting :
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-c-Jun and total c-Jun overnight at 4°C.[12] An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
-
-
Analysis :
-
Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control. A reduction in the phospho-c-Jun/total c-Jun ratio with increasing concentrations of GNE-220 would indicate target engagement and inhibition of the downstream signaling pathway.
-
Mandatory Visualizations
The following diagrams illustrate key concepts in the validation of GNE-220 as a MAP4K4 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen | RE-Place [re-place.be]
- 9. Frontiers | An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids [frontiersin.org]
- 10. MAP4K4/JNK Signaling Pathway Stimulates Proliferation and Suppresses Apoptosis of Human Spermatogonial Stem Cells and Lower Level of MAP4K4 Is Associated with Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MAP4K4 Inhibition: siRNA Knockdown vs. GNE-220 Hydrochloride Treatment
For researchers investigating the multifaceted roles of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a critical decision lies in the choice of inhibitory tool. The two predominant methods, small interfering RNA (siRNA) knockdown and small molecule inhibitor treatment, each offer distinct advantages and disadvantages. This guide provides an objective comparison of these two approaches, focusing on siRNA-mediated knockdown of MAP4K4 and the use of the potent inhibitor, GNE-220 hydrochloride, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data for both siRNA knockdown of MAP4K4 and GNE-220 hydrochloride treatment. It is important to note that the data is compiled from various studies and experimental systems; therefore, direct comparisons should be made with caution.
Table 1: Quantitative Comparison of siRNA Knockdown of MAP4K4 and GNE-220 Hydrochloride Treatment
| Parameter | siRNA Knockdown of MAP4K4 | GNE-220 Hydrochloride Treatment |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation[1][2] | Direct competitive inhibition of MAP4K4 kinase activity[3] |
| Target | MAP4K4 mRNA | MAP4K4 protein (ATP-binding site) |
| Specificity | Can have off-target effects due to partial complementarity with other mRNAs.[4][5][6] | Highly selective for MAP4K4, but can inhibit other kinases at higher concentrations (e.g., MINK, DMPK, KHS1).[3][7][8] |
| Potency/Efficacy | Achieves significant reduction in mRNA and protein levels (e.g., 64-94% transcript knockdown).[1] | Potent inhibitor with a low IC50 value (7 nM).[3][7][8] |
| Duration of Effect | Can be transient or stable depending on the delivery method (transient for siRNA duplexes). | Reversible and dependent on the compound's half-life in the system. |
| Delivery Method | Transfection (e.g., lipid-based reagents, electroporation).[9] | Direct addition to cell culture media.[3] |
Table 2: Experimental Data on the Effects of MAP4K4 Inhibition
| Experimental Readout | siRNA Knockdown of MAP4K4 | GNE-220 Hydrochloride Treatment |
| Cell Migration (SKOV-3 cells) | Inhibition of migration by 50-75%.[1] | Alters human umbilical vein endothelial cells (HUVEC) sprout morphology.[3][7][8] |
| JNK Phosphorylation | Significantly decreased.[1] | Not explicitly stated for GNE-220, but other MAP4K4 inhibitors reduce JNK phosphorylation.[10] |
| Cell Viability | Minimal effect on cell viability at effective concentrations.[1] | No significant effect on cell viability at concentrations that inhibit migration.[1] |
| Downstream Gene Expression | Affects the expression of genes regulated by MAP4K4 signaling pathways.[11] | Modulates the activity of downstream signaling proteins. |
Experimental Protocols
siRNA Knockdown of MAP4K4
This protocol provides a general framework for siRNA-mediated knockdown of MAP4K4 in a mammalian cell line, followed by validation of knockdown efficiency by RT-qPCR and Western Blot.
Materials:
-
Mammalian cell line of interest (e.g., SKOV-3, HeLa)
-
Complete cell culture medium
-
siRNA duplexes targeting MAP4K4 (at least two independent sequences are recommended)[1]
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for MAP4K4 and a housekeeping gene
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-MAP4K4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20-50 pmol of siRNA in 100 µL of Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in 100 µL of Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Validation of Knockdown:
-
RT-qPCR:
-
Harvest cells and extract total RNA.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers for MAP4K4 and a housekeeping gene to determine the relative expression of MAP4K4 mRNA.[1]
-
-
Western Blot:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against MAP4K4 and a loading control.
-
Incubate with HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.[9]
-
-
GNE-220 Hydrochloride Treatment
This protocol outlines a general procedure for treating cells with GNE-220 hydrochloride and assessing its effect on MAP4K4 activity through a downstream signaling event (e.g., JNK phosphorylation).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
GNE-220 hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Stimulant to activate the MAP4K4 pathway (e.g., TNF-α), if necessary
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of GNE-220 hydrochloride in DMSO. The hydrochloride salt form generally has better water solubility and stability.[3] Store at -20°C.
-
Cell Seeding: Seed cells in a 6-well plate and grow to the desired confluency.
-
GNE-220 Treatment:
-
Prepare working solutions of GNE-220 hydrochloride in complete cell culture medium at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).[3] Include a vehicle control (DMSO).
-
Replace the existing medium with the medium containing GNE-220 or vehicle.
-
Incubate for the desired time (e.g., 1-24 hours).
-
-
Pathway Stimulation (if required): If the basal activity of the MAP4K4 pathway is low, stimulate the cells with an appropriate agonist for a short period before harvesting.
-
Assessment of Downstream Signaling:
-
Lyse the cells and perform a Western blot as described in the siRNA protocol.
-
Probe the membrane with antibodies against a downstream target of MAP4K4, such as phospho-JNK, to assess the inhibitory effect of GNE-220.
-
Mandatory Visualization
Caption: Experimental workflows for MAP4K4 inhibition.
Caption: MAP4K4 signaling and points of intervention.
References
- 1. A small interfering RNA screen for modulators of tumor cell motility identifies MAP4K4 as a promigratory kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNAi Four-Step Workflow | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. xcessbio.com [xcessbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An RNA interference-based screen identifies MAP4K4/NIK as a negative regulator of PPARγ, adipogenesis, and insulin-responsive hexose transport - PMC [pmc.ncbi.nlm.nih.gov]
GNE-220 Hydrochloride: A Comparative Guide to On-Target Effects in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-220 hydrochloride, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), with other alternative inhibitors. The on-target effects in cellular contexts are detailed with supporting experimental data and protocols to aid in the selection of the most appropriate research tools.
Introduction to GNE-220 Hydrochloride and MAP4K4
GNE-220 hydrochloride is a small molecule inhibitor targeting MAP4K4, a serine/threonine kinase involved in various cellular processes, including cell migration, inflammation, and angiogenesis.[1] Its primary on-target effect is the inhibition of MAP4K4 kinase activity, which disrupts downstream signaling pathways crucial for endothelial cell function. This guide compares the performance of GNE-220 hydrochloride with two other notable MAP4K4 inhibitors: GNE-495 and PF-06260933.
Comparative Analysis of MAP4K4 Inhibitors
The following tables summarize the key performance indicators of GNE-220 hydrochloride and its alternatives.
Table 1: Biochemical Potency and Selectivity
| Compound | Primary Target | IC50 (nM) | Off-Target Kinases (IC50) | Reference |
| GNE-220 hydrochloride | MAP4K4 | 7 | MINK (MAP4K6) (9 nM), DMPK (476 nM), KHS1 (MAP4K5) (1.1 µM) | [1] |
| GNE-495 | MAP4K4 | 3.7 | MINK, TNIK | [2] |
| PF-06260933 | MAP4K4 | 3.7 | MINK1 (8 nM), TNIK (15 nM) |
Table 2: Cellular Activity in Human Umbilical Vein Endothelial Cells (HUVECs)
| Compound | Assay | Endpoint | Observed Effect | Concentration | Reference |
| GNE-220 hydrochloride | HUVEC Sprouting Assay | Sprout Morphology | Alters sprout morphology | 0.1 - 10000 nM | [1] |
| GNE-220 hydrochloride | Immunofluorescence | pERM+ Retraction Fibers | Dose-dependent reduction | 0.1 - 10000 nM | [1] |
| GNE-220 hydrochloride | Immunofluorescence | Active-INTβ1+ Focal Adhesions | Dose-dependent increase | 0.1 - 10000 nM | [1] |
| GNE-495 | HUVEC Migration Assay | Cell Migration | Inhibition of migration | Not specified | [2] |
| PF-06260933 | Endothelial Barrier Function | Thrombin-induced barrier disruption | Attenuation | 3 µM |
Signaling Pathway and Experimental Workflows
The on-target effects of GNE-220 hydrochloride are mediated through the MAP4K4 signaling pathway, which plays a critical role in regulating endothelial cell motility and inflammation.
References
GNE-220 Hydrochloride: A Comparative Analysis of MAP4K4 Inhibition in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of GNE-220 hydrochloride and other selective MAP4K4 inhibitors, focusing on their efficacy in cancer cell lines. Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a promising therapeutic target in oncology due to its role in tumor cell proliferation, migration, and invasion. This document summarizes available preclinical data, details relevant experimental protocols, and visualizes the targeted signaling pathway to support further research and development in this area.
Efficacy of MAP4K4 Inhibitors in Cancer Cell Lines
While GNE-220 hydrochloride is a potent and selective inhibitor of MAP4K4 with a reported IC50 of 7 nM in biochemical assays, publicly available data on its cytotoxic effects in specific cancer cell lines is limited.[1][2] However, comparative data is available for other potent MAP4K4 inhibitors, namely GNE-495 and PF-06260933, particularly in the context of radioresistant breast cancer.
A recent study investigated the efficacy of these inhibitors in parental and radioresistant breast cancer cell lines, SK-BR-3 and MCF-7. The radioresistant derivatives (SR and MR, respectively) showed increased expression of MAP4K4, suggesting a role for this kinase in treatment resistance.[3] The cytotoxic effects of GNE-495 and PF-06260933 were evaluated using a sulforhodamine B (SRB) assay after 48 hours of treatment.
| Compound | Cell Line | Parental/Resistant | IC50 (µM) |
| PF-06260933 | SK-BR-3 | Parental | ~10 |
| SR (SK-BR-3) | Resistant | ~1 | |
| MCF-7 | Parental | >10 | |
| MR (MCF-7) | Resistant | ~5 | |
| GNE-495 | SK-BR-3 | Parental | >20 |
| SR (SK-BR-3) | Resistant | ~10 | |
| MCF-7 | Parental | >20 | |
| MR (MCF-7) | Resistant | ~15 |
Table 1: Comparative IC50 values of MAP4K4 inhibitors in breast cancer cell lines. Data is estimated from graphical representations in Kwon et al., 2024.[3]
These findings indicate that inhibiting MAP4K4 can be particularly effective in radioresistant breast cancer cells. Notably, PF-06260933 demonstrated greater potency compared to GNE-495 in these cell lines.[3]
MAP4K4 Signaling Pathway
MAP4K4 is a serine/threonine kinase that can activate downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) and mixed-lineage protein kinase 3 (MLK3) pathways, which are known to promote tumor cell proliferation and invasion.[4] By inhibiting MAP4K4, compounds like GNE-220 hydrochloride can block these pro-tumorigenic signals.
Caption: MAP4K4 signaling pathway in cancer.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of kinase inhibitors in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., GNE-220 hydrochloride) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Clonogenic Assay
This assay assesses the ability of single cells to form colonies, indicating long-term cell survival and proliferative capacity.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with the inhibitor for a defined period.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a solution of methanol (B129727) and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition compared to the untreated control.
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression of proteins involved in apoptosis.
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
References
Performance Comparison of MAP4K4 Inhibitors
A Comparative Analysis of MAP4K4 Inhibitors for Researchers and Drug Development Professionals
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a significant therapeutic target in a variety of diseases, including cancer, metabolic disorders, and cardiovascular diseases.[1][2] As a member of the Ste20-like kinase family, MAP4K4 is involved in diverse cellular processes such as cell proliferation, apoptosis, migration, and inflammation.[1][3] The development of potent and selective MAP4K4 inhibitors is a key area of research for creating targeted therapies. This guide provides a comparative analysis of prominent MAP4K4 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool compounds for their studies.
The following tables summarize the in vitro potency and selectivity of several well-characterized MAP4K4 inhibitors. The data highlights their half-maximal inhibitory concentrations (IC50) against MAP4K4 and other related kinases, providing a clear comparison of their performance.
Table 1: In Vitro Potency of MAP4K4 Inhibitors
| Inhibitor | MAP4K4 IC50 (nM) | Cellular IC50/EC50 (nM) | Reference |
| DMX-5804 | 3 | ~500 (EC50 in hiPSC-CMs) | [1][4] |
| GNE-495 | 3.7 | Not Specified | [2][5] |
| PF-06260933 | 3.7 | 160 | [2][6] |
| F389-0746 | 120.7 | 10,340 (Panc-1), 17,850 (AsPC-1) | [7] |
| MAP4K4-IN-3 | 14.9 | 470 | [8] |
Table 2: Selectivity Profile of MAP4K4 Inhibitors Against Other Kinases
| Inhibitor | Target Kinase | IC50 or pIC50 | Reference |
| DMX-5804 | MAP4K4 | pIC50: 8.55 | [1] |
| MINK1 (MAP4K6) | pIC50: 8.18 | [1][9] | |
| TNIK (MAP4K7) | pIC50: 7.96 | [1][9] | |
| GCK (MAP4K2) | pIC50: 6.50 | [9] | |
| GLK (MAP4K3) | pIC50: 4.95 | [9] | |
| KHS (MAP4K5) | pIC50: 6.36 | [9] | |
| PF-06260933 | MAP4K4 | IC50: 3.7 nM | |
| MINK1 (MAP4K6) | IC50: 8 nM | [2][10] | |
| TNIK (MAP4K7) | IC50: 15 nM | [2][10] | |
| GNE-495 | MAP4K4 | IC50: 3.7 nM | [5] |
| MINK1 (MAP4K6) | IC50: 5.2 nM | [11] | |
| TNIK (MAP4K7) | IC50: 4.8 nM | [11] | |
| F389-0746 | MAP4K4 | 59% inhibition at 150 nM | [7] |
| MAP4K1 | 0% inhibition at 150 nM | [7] | |
| MAP4K2 | 8% inhibition at 150 nM | [7] | |
| MAP4K3 | 7% inhibition at 150 nM | [7] | |
| MAP4K5 | 17% inhibition at 150 nM | [7] | |
| MAP4K6 | 44% inhibition at 150 nM | [7] | |
| MAP4K7 | 27% inhibition at 150 nM | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental data. Below are representative protocols for key assays used to characterize MAP4K4 inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes the determination of inhibitor potency against MAP4K4 using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human MAP4K4 enzyme
-
Specific peptide substrate for MAP4K4 (e.g., MBP)
-
MAP4K4 inhibitor (e.g., GNE-495, PF-06260933, DMX-5804)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the MAP4K4 inhibitor in DMSO. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Assay Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture containing purified MAP4K4 and its substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for MAP4K4.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
-
Protocol 2: Cellular Phosphorylation Assay
This protocol outlines a method to assess the ability of a MAP4K4 inhibitor to block the phosphorylation of a downstream target in a cellular context.
Materials:
-
Human cell line expressing MAP4K4 (e.g., human aortic endothelial cells (HAECs) or a relevant cancer cell line)
-
Cell culture medium and supplements
-
MAP4K4 inhibitor
-
Stimulating agent (e.g., TNF-α)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibody against the phosphorylated substrate of MAP4K4 (e.g., phospho-ERM)
-
Primary antibody against the total protein of the substrate
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Detection reagents (e.g., ECL for western blotting or fluorescent secondary for imaging)
-
Western blot or immunofluorescence imaging equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the MAP4K4 inhibitor or vehicle control (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) to activate the MAP4K4 pathway for a predetermined time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of the target protein using western blotting or immunofluorescence.
-
-
Data Analysis:
-
Quantify the band intensity (for western blot) or fluorescence intensity (for immunofluorescence) of the phosphorylated protein relative to the total protein.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50 value.[6]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were created using Graphviz to illustrate the MAP4K4 signaling pathway and a typical experimental workflow for inhibitor testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]
- 10. map4k4 for cell — TargetMol Chemicals [targetmol.com]
- 11. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. domainex.co.uk [domainex.co.uk]
Validating GNE-220 Hydrochloride-Induced Phenotypes: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of GNE-220 hydrochloride's performance against other selective MAP4K4 inhibitors. The information herein, supported by experimental data, is intended to validate the cellular phenotypes induced by GNE-220 hydrochloride.
GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a key regulator of cellular processes such as cell migration and adhesion.[1][2][3][4][5][6] This guide summarizes the quantitative effects of GNE-220 on endothelial cell phenotypes and compares its activity with other known MAP4K4 inhibitors, PF-06260933 and DMX-5804.
Comparative Analysis of MAP4K4 Inhibitors
The following table summarizes the in vitro potency of GNE-220 hydrochloride and its alternatives against MAP4K4 and other related kinases. This data highlights the selectivity profile of each compound.
| Compound | Target | IC50 (nM) | Other Kinases Inhibited (IC50) |
| GNE-220 hydrochloride | MAP4K4 | 7 | MINK (MAP4K6) (9 nM), DMPK (476 nM), KHS1 (MAP4K5) (1.1 µM)[1] |
| PF-06260933 | MAP4K4 | 3.7 | 160 nM in cell-based assays[3] |
| DMX-5804 | MAP4K4 | 3 | - |
Phenotypic Effects of GNE-220 Hydrochloride on Endothelial Cells
Experimental data from studies on Human Umbilical Vein Endothelial Cells (HUVECs) demonstrate that GNE-220 hydrochloride induces distinct and quantifiable phenotypic changes. These alterations are consistent with the role of MAP4K4 in regulating the cytoskeleton and cell adhesion.
HUVEC Sprouting
Inhibition of MAP4K4 with GNE-220 alters the morphology of endothelial cell sprouts. Treatment with GNE-220 leads to a dose-dependent change in sprout morphology.[1]
Retraction Fibers
GNE-220 hydrochloride treatment reduces the number of phosphorylated Ezrin/Radixin/Moesin (pERM)-positive retraction fibers in a dose-dependent manner, indicating an effect on cell motility and cytoskeletal dynamics.[1][5][6]
Focal Adhesions
Treatment with GNE-220 hydrochloride dose-dependently increases the number of active β1-integrin-positive long focal adhesions.[1] This suggests that inhibition of MAP4K4 modulates cell-matrix adhesion.
The signaling pathway affected by GNE-220 hydrochloride is depicted below:
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the observed phenotypes.
HUVEC Sprouting Assay
This assay is used to evaluate the effect of GNE-220 hydrochloride on the formation of capillary-like structures by endothelial cells.
Protocol:
-
HUVECs are cultured in complete EGM-2 medium.
-
For chemical inhibitor treatment, GNE-220 is added to the media at concentrations ranging from 0.1 to 10000 nM after the fibrin clot has formed.[1]
-
For immunofluorescence staining, beads are seeded in thin 100 μL fibrin clots.[1]
-
Sprout formation and morphology are observed and quantified using microscopy.
Immunofluorescence for pERM and Active β1-Integrin
This protocol is used to visualize and quantify the effects of GNE-220 hydrochloride on specific protein localization within HUVECs.
Protocol:
-
HUVECs are seeded on appropriate plates.
-
Cells are treated with GNE-220 hydrochloride at the desired concentrations.
-
Cells are fixed, permeabilized, and blocked.
-
Incubation with primary antibodies against pERM or active β1-integrin.
-
Incubation with fluorescently labeled secondary antibodies.
-
Imaging is performed using fluorescence microscopy, and the number and characteristics of pERM-positive retraction fibers and active β1-integrin-positive focal adhesions are quantified.
Scratch Wound Healing Assay
This assay measures the effect of GNE-220 hydrochloride on endothelial cell migration.
Protocol:
-
HUVECs are seeded in a glass-bottom 96-well plate and grown to confluence.
-
A scratch is created in the cell monolayer using a pipette tip.
-
The cells are washed to remove debris, and media containing GNE-220 hydrochloride is added.
-
The closure of the scratch is monitored and imaged at different time points to assess the rate of cell migration.[7]
References
- 1. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of GNE-220 Hydrochloride: A Comparative Guide
For researchers and drug development professionals, understanding the in vivo specificity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target liabilities. This guide provides a comparative analysis of GNE-220 hydrochloride, a potent inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), with other known MAP4K4 inhibitors. The comparison is based on available preclinical data, focusing on in vitro selectivity profiles and in vivo experimental findings.
Executive Summary
GNE-220 hydrochloride is a highly potent inhibitor of MAP4K4, a kinase implicated in various cellular processes, including inflammation, cell migration, and metabolism. While in vitro data demonstrates its high affinity for MAP4K4, it also reveals cross-reactivity with other closely related kinases, particularly within the MAP4K family. This guide compares GNE-220 hydrochloride with alternative MAP4K4 inhibitors, PF-06260933 and GNE-495, for which in vivo data are available. The presented data highlights the on-target potency and the off-target profiles of these compounds, offering insights into their potential for in vivo applications. A direct head-to-head in vivo comparative study profiling the kinome-wide selectivity of these inhibitors is not yet publicly available, and therefore, this guide synthesizes existing data to provide the most comprehensive comparison possible.
In Vitro Kinase Selectivity Profile
The initial assessment of a kinase inhibitor's specificity is typically performed through in vitro kinase assays against a broad panel of kinases. The half-maximal inhibitory concentration (IC50) is a key metric for potency and selectivity.
| Compound | Primary Target | IC50 (nM) | Off-Targets (IC50 in nM) | Reference |
| GNE-220 hydrochloride | MAP4K4 | 7 | MINK (MAP4K6): 9, DMPK: 476, KHS1 (MAP4K5): 1100 | [1] |
| PF-06260933 | MAP4K4 | 3.7 | MINK1: 8, TNIK: 15 | [2] |
| GNE-495 | MAP4K4 | 3.7 | MINK, TNIK (specific IC50 values not detailed in the provided search results) | [3] |
| F389-0746 | MAP4K4 | 120.7 | Highly selective for MAP4K4 in a panel of 81 kinases. | [4] |
In Vivo Specificity and Efficacy
Assessing inhibitor specificity in a physiological context is crucial. In vivo studies in animal models provide valuable information on target engagement, pharmacodynamics, and potential off-target effects.
| Compound | Animal Model | Dosing Regimen | In Vivo Efficacy | Evidence of On-Target Activity | In Vivo Off-Target Profile | Reference |
| GNE-220 hydrochloride | No specific in vivo specificity studies found in the provided search results. | - | - | - | - | |
| PF-06260933 | ob/ob mice (model for type II diabetes) | 10 mg/kg, p.o., bid for 4 weeks | Significant improvement in fasting hyperglycemia. | Consistent with the profile observed with MAP4K4-siRNA knockdown. | Known to inhibit MINK and TNIK in vitro, which may contribute to the in vivo phenotype. | [2] |
| GNE-495 | Neonatal mice (retinal angiogenesis model) | 25 and 50 mg/kg, i.p. | Dose-dependently delayed retinal vascular outgrowth. | Phenotypes recapitulated those observed in inducible Map4k4 knockout mice. | Also inhibits MINK and TNIK, but the observed in vivo effects were attributed solely to MAP4K4 inhibition based on knockout mouse data. | [3][5] |
| F389-0746 | Xenograft mouse model (pancreatic cancer) | Not specified | Comparable tumor growth inhibition to gemcitabine. | Downregulation of the MKK4-JNK signaling pathway, a downstream target of MAP4K4. | High selectivity observed in in vitro kinase profiling suggests a lower likelihood of off-target effects. | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental data. Below are summaries of protocols used in the characterization of MAP4K4 inhibitors.
In Vitro Kinase Assay (General Protocol)
A common method for determining the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.
Principle: The assay quantifies the amount of ATP consumed or the amount of phosphorylated substrate produced in the presence of varying concentrations of the inhibitor.
Typical Procedure:
-
A recombinant kinase is incubated with a specific peptide or protein substrate and ATP in a suitable buffer.
-
The inhibitor, at various concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of substrate phosphorylation or remaining ATP is measured. This can be done using various detection methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
In Vivo Xenograft Model for Efficacy Testing
This model is frequently used to evaluate the anti-tumor activity of cancer therapeutics in a living organism.
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).
Procedure:
-
Cell Implantation: Human cancer cells (e.g., pancreatic cancer cell line Panc-1) are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The test compound (e.g., F389-0746) is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as western blotting to assess target modulation or immunohistochemistry to examine biomarkers.
In Vivo Target Engagement and Pharmacodynamic Assays
These assays are critical for confirming that the inhibitor interacts with its intended target in vivo and modulates its downstream signaling.
Methods:
-
Western Blotting: Tissue or tumor samples from treated animals can be analyzed by western blot to measure the phosphorylation status of the direct substrate of the target kinase (e.g., phosphorylation of MKK4 for MAP4K4) or other downstream signaling proteins (e.g., JNK, c-Jun). A reduction in the phosphorylated form of the substrate in the treated group compared to the control group indicates target engagement.
-
Immunohistochemistry (IHC): IHC can be used to visualize the expression and localization of the target kinase and downstream signaling molecules within the tissue context.
-
Kinome Profiling (Mass Spectrometry-based): Advanced proteomics techniques can be employed to assess the selectivity of the inhibitor across the entire kinome in vivo. This involves treating animals with the inhibitor, isolating tissues, and then using chemical proteomics approaches to identify which kinases are bound by the inhibitor.[6]
Visualizations
MAP4K4 Signaling Pathway
Caption: Simplified MAP4K4 signaling pathway and the points of intervention by GNE-220 and its alternatives.
Experimental Workflow for In Vivo Specificity Assessment
Caption: A general workflow for assessing the in vivo specificity of a kinase inhibitor.
Conclusion
GNE-220 hydrochloride is a potent MAP4K4 inhibitor with demonstrated in vitro activity. However, its in vivo specificity profile remains to be fully elucidated through comprehensive, publicly available studies. In comparison, alternative inhibitors such as GNE-495 and PF-06260933 have been evaluated in vivo, with GNE-495 showing on-target efficacy that mimics genetic knockout of MAP4K4. F389-0746 also shows promise with high in vitro selectivity and in vivo anti-tumor activity.
For researchers selecting a MAP4K4 inhibitor for in vivo studies, the choice will depend on the specific research question and the acceptable off-target profile. While GNE-220 is a valuable tool for in vitro studies, its utility for in vivo research would be greatly enhanced by a thorough in vivo specificity assessment. The alternatives presented in this guide, for which some in vivo data are available, may currently represent more characterized options for in vivo target validation and efficacy studies. Future head-to-head in vivo kinome profiling studies are necessary to definitively establish the comparative specificity of these promising MAP4K4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of GNE 220 Hydrochloride: A Procedural Guide
For researchers and professionals in drug development, ensuring the safe handling and disposal of chemical compounds like GNE 220 hydrochloride is paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step approach to the proper disposal and management of this compound, based on available safety data.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-impermeable gloves, and fire/flame resistant and impervious clothing.[1] All handling of this compound should occur in a well-ventilated area.[1] In case of exposure, follow the first-aid measures outlined in the table below.
Table 1: First-Aid and Emergency Procedures for this compound
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus if necessary.[1] |
| Spill | Avoid dust formation and contact with the substance. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to a safe area. Prevent the chemical from entering drains.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to relevant regulations.
-
Collection and Storage of Waste :
-
Collect all waste material, including adhered or collected substances from spills, promptly.[1]
-
Keep the chemical waste in suitable, closed, and properly labeled containers for disposal.[1]
-
Store waste containers in a dry, cool, and well-ventilated place, separate from foodstuff containers or incompatible materials.[1]
-
-
Disposal Method :
-
The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Crucially, do not discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed during storage or disposal .[1] Discharge into the environment must be avoided.[1]
-
-
Container Disposal :
-
Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
-
Visualizing Procedural Workflows
To further clarify the proper procedures, the following diagrams illustrate the key workflows for the disposal of this compound and the general handling of a chemical spill.
Caption: Disposal workflow for this compound.
Caption: General workflow for responding to a chemical spill.
No specific experimental protocols involving this compound were found in the provided safety data sheets. Researchers should refer to their institution's specific protocols and the latest scientific literature for methodologies related to the use of this compound in experiments. The information provided here is based on the available Safety Data Sheet and is intended to guide safe handling and disposal. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and to ensure compliance with local, state, and federal regulations.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for GNE 220 Hydrochloride
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety and logistical information for the handling of GNE 220 hydrochloride, a potent and selective MAP4K4 inhibitor.[1][2][3] Given the limited specific hazard data available for this compound, it is imperative to treat it as potentially hazardous and adhere to stringent safety protocols based on best practices for handling potent kinase inhibitors.[4][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is mandatory to minimize exposure when working with this compound. The required level of PPE varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or non-absorbent material. - Ventilation: Certified chemical fume hood or powder containment hood.[5] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[5] - Eye Protection: Chemical splash goggles or a face shield for splash risks.[5] - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[5] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[5] - Eye Protection: Safety glasses with side shields.[5] - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet.[5] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and to minimize the risk of contamination.
1. Designated Work Area:
-
All work with solid and concentrated solutions of this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood.[5]
2. Equipment and Utensils:
-
Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate all equipment after use.
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[5]
-
Avoid eating, drinking, or applying cosmetics in the laboratory.
4. Transportation:
-
When moving this compound within the laboratory, use a secondary container to mitigate the risk of spills.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and contaminated materials is essential for environmental and laboratory safety.
-
Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed container designated for chemical waste.[4]
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour chemical waste down the sink.
-
Decontamination: Decontaminate all non-disposable glassware and equipment that has come into contact with this compound using a suitable solvent. Collect the rinsate as chemical waste.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a research laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
